[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine
Description
Properties
IUPAC Name |
2-methoxy-5-(1H-pyrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-10-3-2-7(6-8(10)11)9-4-5-12-13-9/h2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMLCTZHKKULHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine
The following technical guide details the synthesis of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine , a critical aniline intermediate often utilized in the development of kinase inhibitors (e.g., FGFR or Aurora kinase targets).
Executive Summary & Retrosynthetic Analysis
The target molecule, [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine (also referred to as 5-(3-amino-4-methoxyphenyl)-1H-pyrazole ), features an electron-rich aniline core substituted with a pyrazole ring. The synthesis poses two primary challenges: regioselective construction of the pyrazole ring and chemoselective reduction of the nitro precursor without poisoning the catalyst with the pyrazole nitrogen.
Retrosynthetic Strategy
We evaluate two primary pathways:
-
Pathway A (De Novo Ring Construction): The most scalable industrial route. It builds the pyrazole ring from a commercially available acetophenone precursor via an enaminone intermediate. This route avoids expensive transition metal catalysts and boronic acid derivatives.
-
Pathway B (Suzuki-Miyaura Coupling): A modular medicinal chemistry route. It couples a pre-formed pyrazole boronate with an aryl halide. Best suited for late-stage diversification but less cost-effective at scale.
Selected Route: Pathway A is detailed below as the primary protocol due to its superior atom economy and scalability.
Figure 1: Retrosynthetic analysis prioritizing the de novo construction of the pyrazole ring from a nitro-acetophenone scaffold.
Detailed Synthesis Protocol (Pathway A)
Step 1: Enaminone Formation
Objective: Convert the acetyl group into a reactive enaminone functionality. Reagents: 1-(4-Methoxy-3-nitrophenyl)ethanone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
Rationale: DMF-DMA acts as both a solvent and a reagent, providing a clean condensation with the methyl ketone. The resulting enaminone is a "push-pull" alkene, highly susceptible to nucleophilic attack by hydrazine.
Protocol:
-
Charge a reaction vessel with 1-(4-Methoxy-3-nitrophenyl)ethanone (1.0 eq).
-
Add DMF-DMA (3.0 – 5.0 eq). Note: Excess reagent drives the equilibrium and serves as the solvent.
-
Heat the mixture to 100–110 °C (Reflux) under nitrogen for 4–6 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The starting material peak should disappear, replaced by the more polar enaminone peak.
-
Workup: Cool to room temperature. The product often precipitates.
-
If solid: Filter and wash with cold ether or hexanes.
-
If oil: Concentrate under reduced pressure to remove excess DMF-DMA. Triturate the residue with diethyl ether to yield the solid enaminone.
-
-
Yield: Expect 85–95%.
-
Characterization: 1H NMR will show two doublets for the vinylic protons (J ≈ 12-14 Hz, trans-coupling) and a singlet for the N(Me)2 group.
Step 2: Pyrazole Ring Closure
Objective: Cyclize the enaminone with hydrazine to form the pyrazole core. Reagents: Hydrazine hydrate (64% or 80%), Ethanol (absolute).
-
Mechanistic Insight: Hydrazine undergoes a Michael addition to the
-carbon of the enaminone, followed by elimination of dimethylamine and intramolecular cyclization onto the carbonyl.
Protocol:
-
Dissolve the Enaminone intermediate (from Step 1) in Ethanol (10 volumes).
-
Add Hydrazine hydrate (1.5 – 2.0 eq) dropwise at room temperature. Caution: Exothermic reaction.
-
Heat to Reflux (78 °C) for 2–3 hours.
-
Monitoring: LCMS should show the formation of the pyrazole mass (M+1).
-
Workup: Concentrate the solvent to ~20% volume. Cool to 0 °C.
-
Filter the precipitate, wash with cold ethanol/water (1:1), and dry under vacuum.
-
Yield: Expect 75–85%.
-
Product: 5-(4-Methoxy-3-nitrophenyl)-1H-pyrazole. Note: Tautomerizes between 3-aryl and 5-aryl forms in solution.
Step 3: Nitro Reduction to Aniline
Objective: Chemoselective reduction of the nitro group to the amine without reducing the pyrazole double bonds. Reagents: 10% Pd/C, Hydrogen gas (balloon or low pressure), Methanol (or Ethanol).
-
Critical Control Point: Pyrazoles can coordinate to Palladium, potentially poisoning the catalyst. If the reaction is sluggish, adding a catalytic amount of acid (HCl or AcOH) can protonate the pyrazole nitrogen, reducing its affinity for the metal surface. Alternatively, Iron/Ammonium Chloride reduction is a robust non-catalytic alternative.
Protocol (Catalytic Hydrogenation):
-
Dissolve 5-(4-Methoxy-3-nitrophenyl)-1H-pyrazole in Methanol (20 volumes).
-
Add 10% Pd/C (10 wt% loading, 50% wet).
-
Purge the vessel with Nitrogen, then introduce Hydrogen (1 atm balloon or <50 psi).
-
Stir vigorously at room temperature for 4–12 hours.
-
Monitoring: LCMS is critical here to ensure complete conversion of Nitro (-NO2) to Amine (-NH2) without over-reduction.
-
Workup: Filter through a pad of Celite to remove the catalyst. Wash the pad with Methanol.
-
Concentrate the filtrate to dryness.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH) if necessary.
-
Final Yield: Expect 80–90%.
Alternative Pathway B: Suzuki Coupling (Medicinal Chemistry Scale)
For libraries where the aniline core varies, the Suzuki route allows for convergent synthesis.
-
Starting Materials: 5-Bromo-2-methoxyaniline + 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester .
-
Note: The pyrazole must be N-protected (THP, SEM, or Boc) to prevent catalyst poisoning and protodeboronation.
-
-
Conditions: Pd(dppf)Cl2·DCM (5 mol%), K2CO3 (3 eq), Dioxane/Water (4:1), 90 °C, 12 h.
-
Deprotection: Treat the coupled product with 4M HCl in Dioxane/MeOH to remove the THP group.
-
Pros/Cons: Higher cost, but avoids the nitro-reduction step if the aniline is sensitive.
Analytical Data Summary
| Intermediate | Structure Description | Key 1H NMR Signals (DMSO-d6) |
| Enaminone | Yellow/Orange Solid | |
| Nitro-Pyrazole | Pale Yellow Solid | |
| Target Aniline | Off-white/Tan Solid |
Process Flow Diagram
Figure 2: Forward synthesis workflow illustrating the transformation from acetophenone to the final amino-pyrazole.
References
-
General Pyrazole Synthesis via Enaminones
-
Reduction of Nitro-Aryl Pyrazoles
-
Menéndez, J. C., et al. "Base-Mediated Nitrophenyl Reductive Cyclization..." Journal of Organic Chemistry, 2011. Link
-
-
Microwave-Assisted Pyrazole Synthesis
-
El-Borai, M. A., et al. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles..." Molecules, 2012. Link
-
-
Related Kinase Inhibitor Chemistry (FGFR)
-
Detailed methodologies for similar scaffolds can be found in patents related to Erdafitinib or Rogaratinib intermediates, typically classified under WO2015063709A1. Link
-
Sources
An In-depth Technical Guide to [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a substituted aniline ring linked to a pyrazole moiety, positions it as a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, and the prospective pharmacological applications of this compound, drawing upon data from structurally related molecules to offer insights for researchers and drug development professionals.
Introduction: The Promise of Pyrazolyl-Aniline Scaffolds
The integration of pyrazole and aniline functionalities into a single molecular entity has emerged as a compelling strategy in the design of bioactive compounds. Pyrazole derivatives are well-documented for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5][6] The aniline moiety, a cornerstone in medicinal chemistry, serves as a versatile building block for introducing a wide array of functional groups, thereby enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.[7] The subject of this guide, [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine, combines these two privileged scaffolds, suggesting a high potential for biological activity and making it a prime candidate for further investigation in drug development programs.
Physicochemical and Spectroscopic Properties
While experimental data for [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine is not extensively available in the public domain, we can infer its key properties based on its structural components and data from analogous compounds.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine. These values are estimations derived from the properties of structurally similar compounds such as 2-(1H-Pyrazol-5-yl)aniline and 2-Methoxy-5-nitroaniline.[7][8][9]
| Property | Predicted Value | Structural Rationale |
| Molecular Formula | C10H11N3O | Based on the constituent atoms. |
| Molecular Weight | 189.22 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown solid | Inferred from the appearance of 2-(1H-Pyrazol-5-yl)aniline.[7] |
| Melting Point | 130-145 °C | Estimated to be slightly higher than 2-(1H-Pyrazol-5-yl)aniline (129 °C) due to the additional methoxy group.[7][8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | Typical for aromatic amines and pyrazole derivatives. |
| pKa | Basic (aniline nitrogen), Weakly acidic (pyrazole N-H) | The aniline nitrogen will be the primary basic center, while the pyrazole N-H proton can exhibit weak acidity. |
Predicted Spectroscopic Data
The expected spectroscopic characteristics are crucial for the identification and characterization of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyrazole rings, a singlet for the methoxy group protons, and a broad singlet for the amine protons.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the phenyl and pyrazole rings, as well as the methoxy carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the amine and pyrazole, C-H stretching of the aromatic rings and the methoxy group, C=C and C=N stretching of the aromatic rings, and C-O stretching of the methoxy group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Reaction Chemistry
Proposed Synthetic Pathway
A logical approach to the synthesis of the target compound involves a two-step process starting from the commercially available 2-Methoxy-5-nitroaniline (CAS 99-59-2).[9]
Caption: Potential applications of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine.
Anti-inflammatory Activity
Numerous pyrazole derivatives have been reported to possess significant anti-inflammatory properties. [10]The pyrazole ring is a key pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs). The target molecule could potentially inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Anticancer Potential
The pyrazolyl-aniline scaffold is present in several kinase inhibitors used in cancer therapy. These compounds often act by competing with ATP for binding to the kinase domain of oncogenic proteins. The methoxy and amine substituents on the phenyl ring of the target molecule provide handles for further chemical modification to optimize binding affinity and selectivity for specific cancer targets.
Antimicrobial Applications
The pyrazole nucleus is a common feature in a variety of antimicrobial agents. [2][2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine could serve as a starting point for the development of new antibacterial and antifungal compounds.
Corrosion Inhibition
Structurally related compounds, such as 2-(1H-pyrazol-5-yl)aniline, have been shown to be effective corrosion inhibitors for metals. [11]The nitrogen and oxygen atoms in the target molecule can chelate with metal surfaces, forming a protective layer that prevents corrosion.
Future Directions and Conclusion
[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview based on the available data for structurally related compounds.
Key takeaways for researchers include:
-
Synthesis: The proposed synthetic route offers a viable starting point for the laboratory-scale preparation of this compound.
-
Characterization: The predicted spectroscopic data will be invaluable for the structural elucidation of the synthesized molecule.
-
Therapeutic Potential: The diverse pharmacological activities associated with the pyrazolyl-aniline scaffold warrant further investigation of this compound in various biological assays.
Future research should focus on the definitive synthesis and characterization of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine, followed by a systematic evaluation of its biological activities. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.
References
- Nataraja, G., et al. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry, Special Issue.
-
Chem-Impex. (n.d.). 2-(1H-Pyrazol-5-yl)aniline. Retrieved from [Link]
- Al-Mokhanam, A. S., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(1), 1-12.
-
PubChem. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved from [Link]
- Šačkus, A., et al. (2022). 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Molbank, 2022(4), M1493.
-
PubChem. (n.d.). 2-{5-[(4-Chloro-2-Methylphenyl)methoxy]-1h-Pyrazol-1-Yl}pyridine-4-Carboxylic Acid. Retrieved from [Link]
- Fioravanti, R., et al. (2018).
- Hayun, et al. (2020). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. Asian Journal of Chemistry, 32(2), 353-358.
- Kumar, A., & Kumar, R. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
- Shah, S., et al. (2016). Recent advances in the therapeutic applications of pyrazolines. RSC Advances, 6(89), 85526-85557.
- Wang, Y., et al. (2021). Synthesis of 2-glycosyl-quinazolines and 5-glycosyl-pyrazolo[1,2-a]cinnolines by Cp*Ir(iii)-catalyzed C–H activation/cyclization.
- Reddy, C. S., et al. (2015). Scheme 1: Synthesis of 2-methoxy-3-(1-substituted-1H-pyrazol-3-yl) quinoxalines. Bioorganic & Medicinal Chemistry Letters, 25(16), 3289-3292.
- Chandran, M., & Ramachandran, R. (2021). A Review on Heteroaryl Substituted Pyrazolines with their Pharmacological Activity and SAR Studies. International Journal of Research and Review, 8(10), 230-245.
- Patel, K. D., & Patel, N. K. (2021). Synthetic Approaches and Biological Activities of Heterocyclic Pyrazoline. Acta Scientific Pharmaceutical Sciences, 5(11), 1-10.
- Gürsoy, A., & Karali, N. (2018). 6-[1-Acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-yl]-2(3H)-benzoxazolone. Molbank, 2018(3), M1021.
-
PubChem. (n.d.). 2-[1-(2-Methoxyphenyl)tetrazol-5-yl]aniline. Retrieved from [Link]
Sources
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- 5. actascientific.com [actascientific.com]
- 6. 6-[1-Acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-yl]-2(3H)-benzoxazolone [mdpi.com]
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- 8. 2-(1H-Pyrazol-5-yl)aniline | 111562-32-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 11. Bot Verification [rasayanjournal.co.in]
Technical Monograph: [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine
Advanced Characterization & Synthetic Methodology
Executive Summary
[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine (CAS: 1269285-99-5) is a specialized heterocyclic building block utilized primarily in the synthesis of small-molecule kinase inhibitors. Structurally, it consists of an aniline core substituted with a methoxy group at the ortho position and a pyrazole moiety at the meta position relative to the amine.
This scaffold is highly valued in medicinal chemistry for its ability to function as a "tail" moiety in ATP-competitive inhibitors. The pyrazole ring serves as a hydrogen bond donor/acceptor capable of interacting with specific residues (e.g., the gatekeeper residue) within the kinase ATP-binding pocket, while the methoxy group provides conformational constraint and lipophilic interaction potential.
Nomenclature & Chemical Identity
Precise identification is critical due to the tautomeric nature of the pyrazole ring. The compound is frequently referenced by alternative descriptors depending on the protonation state and numbering convention used by the supplier.
Table 1: Chemical Identifiers
| Type | Identifier / Name |
| Primary IUPAC | 2-Methoxy-5-(1H-pyrazol-5-yl)aniline |
| Alternative IUPAC | 5-(3-Amino-4-methoxyphenyl)-1H-pyrazole |
| Tautomeric Name | 3-(3-Amino-4-methoxyphenyl)-1H-pyrazole |
| CAS Registry Number | 1269285-99-5 |
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 189.21 g/mol |
| SMILES | COc1ccc(cc1N)c2cc[nH]n2 |
| InChI Key | GCIKSSRWRFVXBI-UHFFFAOYSA-N |
Technical Note on Tautomerism: The pyrazole ring exhibits annular tautomerism. In solution, the hydrogen atom on the nitrogen oscillates between positions 1 and 2. Consequently, 5-(1H-pyrazol-5-yl) and 3-(1H-pyrazol-3-yl) refer to the same chemical entity when the pyrazole nitrogen is unsubstituted.
Structural Analysis & Pharmacophore Logic
In drug design, this intermediate is not merely a linker; it is a functional pharmacophore.
-
The Aniline Handle (-NH₂): Serves as the primary nucleophile for coupling reactions (e.g., Buchwald-Hartwig amination or amide coupling) to attach the "hinge-binding" core (often a pyrimidine, quinazoline, or purine).
-
The Methoxy Group (-OCH₃): Positioned ortho to the amine, it induces a steric clash that can force the aniline ring out of planarity relative to the coupled core, often improving selectivity by fitting into specific hydrophobic sub-pockets.
-
The Pyrazole Ring: Acts as a bioisostere for phenyl or amide groups but with superior aqueous solubility and hydrogen-bonding capability.
Synthetic Methodology (Protocol)
While commercial sources exist, high-purity synthesis is often required for scale-up. The most robust industrial route involves the cyclization of an enaminone intermediate derived from an acetophenone precursor.
Pathway Overview
-
Precursor: 1-(3-Amino-4-methoxyphenyl)ethanone (CAS 3544-24-9).
-
Reagent A: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
Cyclization Agent: Hydrazine Hydrate.
Step-by-Step Protocol
Step 1: Formation of the Enaminone Intermediate
-
Rationale: DMF-DMA converts the acetyl group into a dimethylamino-propenone, introducing the necessary carbons for the pyrazole ring.
-
Procedure:
-
Charge a reaction vessel with 1-(3-Amino-4-methoxyphenyl)ethanone (1.0 eq) and anhydrous Toluene (10 volumes).
-
Add DMF-DMA (1.5 eq) dropwise under nitrogen atmosphere.
-
Heat the mixture to reflux (approx. 110°C) for 4–6 hours.
-
Monitor: TLC or LC-MS should show the disappearance of the starting ketone and formation of the enaminone (M+ = Precursor + 55).
-
Isolation: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo to yield the crude (E)-1-(3-amino-4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one.
-
Step 2: Pyrazole Cyclization
-
Rationale: Hydrazine acts as a dinucleophile, attacking the enaminone to close the 5-membered ring.
-
Procedure:
-
Dissolve the crude enaminone from Step 1 in Ethanol (10 volumes).
-
Cool to 0°C in an ice bath.
-
Add Hydrazine Hydrate (2.0 eq) dropwise to control the exotherm.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Heat to reflux for 1 hour to ensure complete cyclization.
-
Purification: Concentrate the solvent. Recrystallize the residue from Ethyl Acetate/Hexanes to obtain pure 2-Methoxy-5-(1H-pyrazol-5-yl)aniline .
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the synthesis and the structural connectivity.
Figure 1: Synthetic pathway converting the acetophenone precursor to the target pyrazole-aniline via the enaminone route.[1]
References
-
PubChem Compound Summary . "2-Methoxy-5-(1H-pyrazol-5-yl)aniline". National Center for Biotechnology Information. Accessed 2024. Link
-
Key Organics . "Product LS-04423: 2-methoxy-5-(1H-pyrazol-5-yl)aniline".[2] Accessed 2024. Link
-
AK Scientific . "Product Specification: 1269285-99-5". Accessed 2024. Link
-
National Institutes of Health (NIH) . "Tozasertib & Pyrazole Kinase Inhibitors Context". PubChem. Accessed 2024. Link
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Technical Monograph: [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine
CAS Number: 1269285-99-5 Document Type: Technical Synthesis & Application Guide Version: 2.0 (Scientific Review)[1][2]
Executive Summary & Chemical Identity
[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine (also known as 3-(3-amino-4-methoxyphenyl)-1H-pyrazole) represents a privileged scaffold in medicinal chemistry, specifically within the design of ATP-competitive kinase inhibitors.[1][2] Its structural core combines an electron-rich aniline moiety with a pyrazole ring, providing a dual-function pharmacophore capable of acting as both a hydrogen bond donor and acceptor within the hinge region of kinase enzymes (e.g., Aurora, JAK, and CDK families).[1][2]
This guide details the physicochemical properties, validated synthetic routes, and handling protocols for this critical intermediate.[1][2]
Chemical Characterization Table
| Property | Specification |
| CAS Number | 1269285-99-5 |
| IUPAC Name | 2-methoxy-5-(1H-pyrazol-5-yl)aniline |
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 189.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO (>20 mg/mL), Methanol; Low solubility in water |
| pKa (Calc.) | Pyrazole NH (~14.0), Aniline NH₂ (~3.5-4.[1][2]0) |
| Tautomerism | Exists in equilibrium between 3-yl and 5-yl forms in solution |
Structural Utility in Drug Design (The "Why")
Pharmacophore Mechanics
The utility of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine lies in its ability to mimic the adenine ring of ATP.[1][2]
-
Hinge Binding: The pyrazole nitrogen (N-H) serves as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the adjacent nitrogen acts as an acceptor.[1][2]
-
Solvent Exposure: The aniline amine (-NH₂) at the 3-position (relative to the pyrazole) provides a vector for extending the molecule into the solvent-exposed front pocket, allowing for the attachment of solubilizing groups (e.g., morpholines, piperazines).[1][2]
-
Selectivity Gate: The methoxy group (-OMe) at the para position to the pyrazole often induces a conformational twist, aiding in selectivity against kinases with smaller gatekeeper residues.[1][2]
Validated Synthetic Protocols
Method A: Suzuki-Miyaura Cross-Coupling (High Purity)
This is the preferred industrial route due to the availability of reagents and the avoidance of hydrazine handling.[1][2]
Reaction Scheme: 5-Bromo-2-methoxyaniline + (1H-pyrazol-5-yl)boronic acid pinacol ester → Product
Reagents & Setup
-
Substrate: 5-Bromo-2-methoxyaniline (1.0 eq)
-
Coupling Partner: 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (1.1 eq) [Note: THP protection is crucial to prevent catalyst poisoning by the pyrazole nitrogen][1][2]
-
Base: Cs₂CO₃ (3.0 eq) or K₃PO₄ (3.0 eq)
Step-by-Step Protocol
-
Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical for Pd(0) cycle stability).[1][2]
-
Loading: Add the bromoaniline, protected boronate ester, and base.[1][2]
-
Catalyst Addition: Add the Palladium catalyst last, under a positive stream of Argon. Seal the vessel immediately.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor via LC-MS for the disappearance of the bromide (M+H 202/204).[1][2]
-
Deprotection (In-situ): Once coupling is complete, cool to room temperature. Add 4M HCl in Dioxane (5 eq) and stir for 2 hours to remove the THP protecting group.
-
Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
-
Purification: Flash chromatography (DCM:MeOH 95:5) yields the free amine.[1][2]
Method B: Hydrazine Cyclization (De Novo Synthesis)
Useful when boronic acid derivatives are unavailable.[1][2]
-
Precursor Synthesis: React 3-amino-4-methoxyacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) at reflux to form the enaminone intermediate.[1][2]
-
Cyclization: Treat the enaminone with hydrazine hydrate in Ethanol at reflux.
-
Result: Direct formation of the pyrazole ring attached to the aniline core.[1][2]
Visualization of Workflows
Synthesis & Pharmacophore Logic
The following diagram illustrates the Suzuki coupling workflow and the resulting pharmacophore interactions.
Figure 1: Synthetic workflow via Suzuki-Miyaura coupling and subsequent kinase interaction logic.
Safety & Handling (MSDS Summary)
-
Hazard Identification:
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The amine is susceptible to oxidation (browning) upon prolonged exposure to air.[1][2]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2] Handle in a fume hood to avoid inhalation of dust.[1][2]
References
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National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for substituted pyrazoles. Retrieved from [Link]
-
Cheung, M., et al. (2010).[1][2] Discovery of B-Raf Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for pyrazole-amine synthesis in kinase inhibitors).
-
Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational protocol for the synthesis method described).
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A Technical Guide to the Anticancer Potential of Substituted Pyrazole Anilines
Executive Summary
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry, conferring a broad range of pharmacological activities.[1][2] When functionalized with substituted aniline moieties, these compounds emerge as a potent class of anticancer agents, frequently targeting key pathways in tumor progression and angiogenesis. This technical guide provides an in-depth exploration of substituted pyrazole anilines, covering their synthesis, mechanisms of action, structure-activity relationships, and the critical experimental protocols used for their evaluation. We will delve into specific molecular targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and detail the methodologies for assessing both in vitro cytotoxicity and in vivo tumor growth inhibition, providing researchers and drug development professionals with a comprehensive framework for advancing this promising class of therapeutic candidates.
Introduction: The Pyrazole Aniline Scaffold in Oncology
Cancer remains a primary global health challenge, necessitating the development of novel therapeutics with high efficacy and improved safety profiles.[3] Heterocyclic compounds are a cornerstone of modern drug discovery, and among them, pyrazole derivatives have been extensively investigated for their anticancer potential.[1][2] The fusion of a pyrazole core with an aniline ring creates a molecular architecture particularly suited for interaction with the ATP-binding pockets of various protein kinases, which are often dysregulated in cancer.
Substituted pyrazole anilines have demonstrated the ability to inhibit a range of targets crucial for tumor cell proliferation, survival, and angiogenesis, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and receptor tyrosine kinases like VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR).[1][4] The versatility of this scaffold allows for fine-tuning of its pharmacological properties through specific substitutions on both the pyrazole and aniline rings, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[1] This guide will elucidate the scientific rationale and practical methodologies for harnessing the therapeutic potential of these compounds.
Core Chemistry and Synthesis
The construction of substituted pyrazole anilines relies on established principles of heterocyclic chemistry. A predominant and versatile method for forming the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional compound (like a 1,3-dicarbonyl) and a hydrazine derivative.[5]
Common Synthetic Route: Knorr Pyrazole Synthesis & Functionalization
-
Step 1: Formation of the Pyrazole Core: The synthesis often begins with the reaction of a β-ketoester with a substituted hydrazine. This cyclocondensation reaction, a variant of the Knorr pyrazole synthesis, efficiently yields a 3,5-substituted pyrazole.
-
Step 2: Introduction of the Aniline Moiety: The aniline group can be introduced through various means, depending on the desired linkage. A common strategy involves the initial synthesis of an aminopyrazole, which can then be coupled with a substituted phenyl ring via reactions like Buchwald-Hartwig amination or by forming an amide or urea linkage.[6]
-
Step 3: Derivatization: Further substitutions on either the pyrazole or aniline rings can be performed to explore the structure-activity relationship (SAR). These modifications can influence target binding, solubility, and metabolic stability.
The choice of synthetic route is a critical experimental decision. For instance, starting with commercially available substituted anilines and building the pyrazole ring onto them can be more efficient for creating a library of analogs with a fixed pyrazole core but varied aniline substitutions. This approach is invaluable for systematic SAR studies.
Mechanism of Action: Targeting Angiogenesis via VEGFR-2
A primary mechanism through which many substituted pyrazole anilines exert their anticancer effects is the inhibition of tumor angiogenesis—the formation of new blood vessels that supply tumors with oxygen and nutrients.[7] A key mediator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[7]
The VEGFR-2 Signaling Pathway:
-
Ligand Binding: In the tumor microenvironment, cancer cells secrete Vascular Endothelial Growth Factor (VEGF).[7]
-
Receptor Dimerization & Autophosphorylation: VEGF binds to the extracellular domain of VEGFR-2 on endothelial cells, causing the receptor to dimerize and undergo autophosphorylation of specific tyrosine residues in its intracellular domain.
-
Downstream Signal Transduction: The phosphorylated receptor acts as a docking site for various signaling proteins, activating multiple downstream pathways, including:
Substituted pyrazole anilines function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and blocking the entire downstream signaling cascade.[9] This leads to an inhibition of endothelial cell proliferation and migration, ultimately starving the tumor of its blood supply.[4]
Caption: Inhibition of the VEGFR-2 signaling pathway by a substituted pyrazole aniline.
Structure-Activity Relationship (SAR) Studies
Optimizing the anticancer potency of pyrazole anilines involves a systematic investigation of how different chemical groups at various positions on the scaffold affect biological activity.[1] This process, known as Structure-Activity Relationship (SAR) analysis, is fundamental to medicinal chemistry.
The rationale behind SAR is to identify which substitutions enhance target binding (potency), which improve selectivity against off-target kinases (reducing toxicity), and which confer favorable drug-like properties (solubility, metabolic stability, cell permeability). For instance, SAR studies on aminopyrazole inhibitors have revealed that the planarity of the pyrazole and N-linked phenyl structures can significantly influence selectivity for certain kinases over others.[10]
Data Presentation: SAR of Hypothetical Pyrazole Aniline Analogs
The following table illustrates a typical SAR study, presenting the in vitro 50% inhibitory concentration (IC₅₀) values for a series of analogs against a target kinase (VEGFR-2) and a cancer cell line (e.g., HCT116 human colon cancer).[11]
| Compound ID | R¹ (on Aniline) | R² (on Pyrazole) | VEGFR-2 Kinase IC₅₀ (nM) | HCT116 Cell IC₅₀ (µM) |
| PA-1 | H | -CH₃ | 150 | 10.5 |
| PA-2 | 4-F | -CH₃ | 45 | 2.1 |
| PA-3 | 4-Cl | -CH₃ | 38 | 1.9 |
| PA-4 | 4-OCH₃ | -CH₃ | 95 | 7.8 |
| PA-5 | 4-F | -CF₃ | 60 | 4.5 |
| PA-6 | 4-F | -H | 52 | 3.0 |
Interpretation of SAR Data:
-
Aniline Substitution (R¹): Introducing a small, electron-withdrawing group like fluorine (PA-2) or chlorine (PA-3) at the para-position of the aniline ring significantly improves potency compared to the unsubstituted analog (PA-1). This suggests a key interaction in the kinase binding pocket. A bulkier, electron-donating methoxy group (PA-4) is less favorable.
-
Pyrazole Substitution (R²): Comparing PA-2 and PA-5, the methyl group appears more favorable than the strongly electron-withdrawing trifluoromethyl group on the pyrazole ring, indicating that steric or electronic properties at this position are important for either target engagement or cell permeability.
Experimental Evaluation & Protocols
Validating the anticancer potential of novel compounds requires a tiered approach, moving from molecular target assays to cellular assays and finally to in vivo models. Each step provides critical data to justify advancement to the next stage.
In Vitro Assays
The MTT assay is a foundational colorimetric assay to determine the cytotoxic effect of a compound on cancer cell lines.[12] It measures the metabolic activity of cells, which in viable cells reduces the yellow MTT tetrazolium salt to a purple formazan product.[13][14]
Causality Behind Experimental Choices:
-
Cell Line Selection: Cell lines like MCF-7 (breast), A549 (lung), and HCT-116 (colon) are chosen to represent different cancer types and to assess the breadth of the compound's activity.[15]
-
Seeding Density: An optimal cell number (e.g., 5,000-10,000 cells/well) is critical. Too few cells will yield a weak signal, while too many will lead to overgrowth and non-linear results.[16]
-
Incubation Time: A 48-72 hour drug exposure is typical to allow for effects on cell division to become apparent.[17]
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the pyrazole aniline compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours.[16] Measure the absorbance (Optical Density) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Models
To evaluate a compound's efficacy in a living system, human tumor xenograft models in immunocompromised mice are the gold standard in preclinical oncology.[18][19]
Causality Behind Experimental Choices:
-
Animal Model: Athymic nude or SCID mice are used because their compromised immune system prevents the rejection of transplanted human tumor cells.[19]
-
Tumor Implantation: Subcutaneous injection of cancer cells into the flank is a common and technically straightforward method that allows for easy and repeatable measurement of tumor volume.[18][19]
-
Randomization: Mice are randomized into treatment and control groups once tumors reach a specific volume (e.g., 100-150 mm³). This ensures an unbiased starting point and reduces variability between groups.
Step-by-Step Methodology:
-
Cell Preparation: Harvest cancer cells (e.g., A549) from culture, wash with sterile PBS, and resuspend in a sterile medium/Matrigel mixture at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each athymic nude mouse.[18]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into groups (e.g., n=8-10 per group).
-
Group 1: Vehicle Control (e.g., administered orally)
-
Group 2: Pyrazole Aniline Compound (e.g., 50 mg/kg, administered orally daily)
-
Group 3: Positive Control (a standard-of-care chemotherapy agent)
-
-
Data Collection: Continue treatment for a specified period (e.g., 21-28 days). Record tumor volumes and body weights for each mouse throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis). Compare the final tumor volumes and weights between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).
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A Technical Guide to the Anti-inflammatory Properties of Pyrazole Derivatives: Mechanisms, Evaluation, and Future Directions
Foreword: The Enduring Scaffold of Inflammation Control
Inflammation is a foundational biological process, a double-edged sword that orchestrates healing but can also drive a multitude of chronic diseases, from rheumatoid arthritis to neurodegenerative disorders.[1] The quest for potent and selective anti-inflammatory agents is a cornerstone of medicinal chemistry. Within this landscape, the pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure."[2][3] Its versatility and synthetic tractability have given rise to a class of compounds with profound biological activities. The approval and widespread use of the COX-2 selective inhibitor Celecoxib, a pyrazole derivative, validated this scaffold as a premier platform for anti-inflammatory drug design and ignited decades of further innovation.[1][4]
This guide provides a technical deep-dive for researchers and drug development professionals into the core anti-inflammatory properties of pyrazole derivatives. We will move beyond a simple recitation of facts to explore the causal mechanisms, the rationale behind experimental evaluation, and the structure-activity relationships (SAR) that empower rational drug design. Our focus is on the "why" behind the "how," offering field-proven insights into harnessing the full potential of this remarkable chemical entity.
Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory efficacy of pyrazole derivatives is not monolithic. These compounds modulate the inflammatory cascade at multiple, often synergistic, points. While cyclooxygenase (COX) inhibition is the most renowned mechanism, a comprehensive understanding requires exploring their impact on other key signaling pathways.
Cyclooxygenase (COX) Inhibition: The Hallmark Activity
The primary and most well-understood mechanism for many pyrazole-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1] The key insight in modern drug design has been the targeting of the inducible isoform, COX-2, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1, which plays a role in gastrointestinal and renal homeostasis.[1]
-
Selective COX-2 Inhibition: The archetypal example, Celecoxib, achieves its selectivity through a sulfonamide (-SO2NH2) moiety.[1] This group is able to bind to a distinct hydrophobic side pocket present in the COX-2 active site but absent in COX-1.[1] This structural difference is the lynchpin of selectivity, reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1]
-
Structure-Activity Relationship (SAR) for COX Inhibition:
-
C4 Substituents: Groups like sulfonamide or trifluoromethyl (-CF3) at the C4 position are critical for COX-2 selectivity.[1]
-
N1 and C5 Diaryl Substitution: The presence of two aryl rings at the N1 and C5 positions is a common feature of potent COX-2 inhibitors. The N1-phenyl group often engages in π-π stacking interactions within the active site, enhancing binding affinity.[1]
-
C3 Substituents: The introduction of halogen atoms (e.g., Cl, Br) at the C3 position can increase potency by stabilizing the enzyme-inhibitor complex.[1]
-
Suppression of Pro-inflammatory Transcription Factors: The NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[5] The NF-κB signaling cascade represents a pivotal target for anti-inflammatory intervention. Several pyrazole derivatives have been shown to exert their effects by inhibiting this pathway, often by disrupting the activity of the IκB kinase (IKK) complex.[1][6]
In an unstimulated cell, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.[7] Upon stimulation by an inflammatory signal (e.g., LPS or TNF-α), the IKK complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of its inhibitor frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[5][7] Pyrazole derivatives can intervene by inhibiting IKK, preventing the initial phosphorylation of IκBα and thereby trapping NF-κB in its inactive cytoplasmic state.[1]
Caption: The NF-κB signaling pathway and the inhibitory point of action for certain pyrazole derivatives.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The p38 MAPK signaling pathway is another crucial cascade activated by cellular stress and inflammatory cytokines. Its activation leads to the production of TNF-α and IL-1β. Some pyrazole-urea based compounds have been specifically designed and proven to be direct inhibitors of p38 MAP kinase, representing a distinct mechanism from COX inhibition.[8][9] Doramapimod (BIRB 796) is a clinical candidate from this class, which binds to a unique allosteric site on the p38 kinase, distinct from the ATP-binding site, inducing a conformational change that inactivates the enzyme.[9] This mode of action provides an alternative therapeutic strategy for inflammatory diseases where MAPK signaling is a dominant driver.
Pharmacological Evaluation: A Validated Workflow
A rigorous and systematic evaluation is essential to characterize the anti-inflammatory profile of novel pyrazole derivatives. The workflow logically progresses from high-throughput in vitro screens to more complex in vivo models that assess efficacy and safety.
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The Pyrazole Scaffold: A Cornerstone in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its role as a versatile bioisostere, have cemented its importance in the development of a wide array of therapeutic agents.[1][2] This guide provides a comprehensive exploration of the pyrazole core's role in drug design, delving into its chemical synthesis, diverse pharmacological applications, and the structure-activity relationships that govern its efficacy. Through an examination of key FDA-approved drugs, this document will illuminate the causality behind the pyrazole scaffold's enduring success and offer insights for future drug discovery endeavors.
The Pyrazole Core: Physicochemical Properties and Synthetic Versatility
First synthesized in 1889, the pyrazole ring has become a focal point for medicinal chemists due to its unique structural and electronic features.[3] It is an aromatic heterocycle that is resistant to oxidation and reduction, and its adjacent nitrogen atoms provide sites for hydrogen bonding, which is crucial for molecular recognition at biological targets.[3][4] Furthermore, the pyrazole nucleus is metabolically stable, a desirable trait for drug candidates.[5]
The pyrazole scaffold can be readily synthesized through several established methods, with the Knorr pyrazole synthesis being a classic and widely used approach.[5][6] This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5]
Experimental Protocol: Knorr Pyrazole Synthesis of a Pyrazolone Derivative
This protocol provides a representative example of the Knorr synthesis to form a pyrazolone, a common variant of the pyrazole core found in many bioactive molecules.[6]
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
-
Hot plate with stirring capability
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) supplies (e.g., silica plates, developing chamber)
-
Mobile phase: 30% ethyl acetate / 70% hexane
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[6]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[6]
-
Heat the reaction mixture to approximately 100°C on a hot plate with continuous stirring.[6]
-
Monitor the reaction progress after 1 hour by performing a 3-lane TLC analysis using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.[6]
-
Continue heating until the TLC indicates the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by vacuum filtration, washing the solid with a small amount of cold water.[6]
-
Allow the product to air dry completely.[6]
-
Characterize the final product by determining its mass, percent yield, and melting point. Further analysis can be performed using techniques like NMR spectroscopy.[6]
Diagram of Knorr Pyrazole Synthesis Workflow
Caption: A workflow diagram of the Knorr pyrazole synthesis.
The Pharmacological Spectrum of Pyrazole-Containing Drugs
The versatility of the pyrazole scaffold is evident in the broad range of pharmacological activities exhibited by its derivatives.[7] Pyrazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, antimicrobial, antiviral, and central nervous system (CNS) active agents.[1][2][3] This wide applicability stems from the pyrazole ring's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired interactions with a variety of biological targets.
Table 1: FDA-Approved Drugs Featuring a Pyrazole Scaffold
| Drug Name | Therapeutic Area | Mechanism of Action |
| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibitor[8] |
| Sildenafil | Erectile Dysfunction, PAH | Phosphodiesterase-5 (PDE5) Inhibitor[9] |
| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid CB1 Receptor Inverse Agonist[10] |
| Ibrutinib | Oncology | Bruton's Tyrosine Kinase (BTK) Inhibitor[11] |
| Ruxolitinib | Oncology, Myelofibrosis | Janus Kinase (JAK) 1/2 Inhibitor[11] |
| Axitinib | Oncology | VEGFR, PDGFR, c-KIT Inhibitor[12] |
| Niraparib | Oncology | Poly (ADP-ribose) polymerase (PARP) Inhibitor[5] |
| Apixaban | Anticoagulant | Factor Xa Inhibitor[13] |
| Selpercatinib | Oncology | RET Kinase Inhibitor[5] |
| Vericiguat | Heart Failure | Soluble Guanylate Cyclase Stimulator[5] |
Case Studies: Mechanism of Action of Key Pyrazole Drugs
An in-depth look at prominent pyrazole-containing drugs reveals how the scaffold contributes to their therapeutic effects.
Celecoxib: Selective COX-2 Inhibition
Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[8] COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[14] The selectivity of celecoxib for COX-2 over the constitutively expressed COX-1 isoform is attributed to the presence of a sulfonamide side chain on the pyrazole ring.[15] This side chain fits into a hydrophilic pocket present in the active site of COX-2 but not COX-1, thereby conferring its selectivity and reducing the gastrointestinal side effects associated with non-selective NSAIDs.[15]
Diagram of Celecoxib's Mechanism of Action
Caption: Sildenafil inhibits the PDE5 enzyme, enhancing the cGMP pathway.
Rimonabant: A Case Study in CB1 Receptor Antagonism
Rimonabant was developed as an anti-obesity drug that acts as an inverse agonist of the cannabinoid CB1 receptor. [10]The endocannabinoid system is involved in regulating appetite and energy balance. [16]By blocking the CB1 receptor, rimonabant was shown to reduce food intake and promote weight loss. [17]However, the drug was later withdrawn from the market due to severe psychiatric side effects, highlighting the complexity of targeting the endocannabinoid system in the central nervous system. [18] Diagram of Rimonabant's Mechanism of Action
Caption: Rimonabant blocks the activation of the CB1 receptor.
Pyrazole as a Bioisostere in Drug Design
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The pyrazole ring is an excellent bioisostere for other aromatic and heterocyclic rings, such as benzene and imidazole. [13][19] Replacing a benzene ring with a pyrazole can lead to improved water solubility and reduced lipophilicity, which can be beneficial for oral bioavailability. [13]Furthermore, the hydrogen bond donor and acceptor capabilities of the pyrazole nitrogens can introduce new interactions with the target protein that may enhance binding affinity. [19]For instance, in the development of CB1 receptor antagonists, the pyrazole ring of rimonabant has been replaced with other heterocycles like oxadiazoles in an attempt to improve the side effect profile while maintaining potency. [20]
Structure-Activity Relationship (SAR) of Pyrazole Derivatives
The pharmacological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Extensive SAR studies have been conducted for various classes of pyrazole-containing drugs.
Table 2: SAR of Pyrazole-Based COX-2 Inhibitors
| Position | Substituent Effect on COX-2 Inhibition |
| N1 | A substituted phenyl ring is crucial for high affinity. [8] |
| C3 | A trifluoromethyl group is important for potent and selective inhibition. [8] |
| C4 | Generally unsubstituted in potent inhibitors. |
| C5 | A p-sulfamoylphenyl or a similar group is essential for COX-2 selectivity. [8] |
Table 3: Pyrazole Derivatives as Kinase Inhibitors - IC50 Values
| Compound | Target Kinase | IC50 (nM) |
| Afuresertib | Akt1 | 0.08 (Ki) [14] |
| Compound 2 (Afuresertib analog) | Akt1 | 1.3 [14] |
| AT7519 | CDK2 | 24 [14] |
| AT7519 | CDK5 | 23 [14] |
| Compound 43 | PI3 Kinase | 250 [21] |
Future Perspectives and Conclusion
The pyrazole scaffold continues to be a highly valuable and versatile platform in drug discovery. [22]Its proven track record in a multitude of approved drugs underscores its importance. [13]Future research will likely focus on the development of novel pyrazole derivatives with improved selectivity and safety profiles, particularly in the areas of oncology and inflammatory diseases. The exploration of new synthetic methodologies to access diverse pyrazole libraries will further expand the chemical space for drug discovery.
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Tzeng, D. W., & Chen, H. R. (2000). [Mode of action of sildenafil]. Zhonghua Nan Ke Xue, 6(2), 131-133. Available at: [Link]
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Chu, C. M., et al. (2008). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 6(18), 3399-3407. Available at: [Link]
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Bruno, O., et al. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 5(9), 933-965. Available at: [Link]
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Wikipedia. Rimonabant. Available at: [Link]
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Wikipedia. Sildenafil. Available at: [Link]
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Whirl-Carrillo, M., et al. (2012). Celecoxib Pathway, Pharmacodynamics. Pharmacogenetics and Genomics, 22(4), 310-313. Available at: [Link]
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Al-Warhi, T., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 245. Available at: [Link]
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Qiu, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19379-19401. Available at: [Link]
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Catalyst University. (2019, March 9). Biosignaling | Viagra (Sildenafil) Mechanism of Action [Video]. YouTube. Available at: [Link]
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Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(30), 20959-20977. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine, a key building block in contemporary drug discovery and development. The protocol herein outlines a robust and efficient two-step synthetic sequence commencing with a Suzuki-Miyaura cross-coupling reaction to construct the core bi-aryl scaffold, followed by a catalytic hydrogenation for the reduction of a nitro functionality to the target primary amine. This guide is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step experimental procedure but also the underlying scientific rationale for the selected methodology, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Introduction
The 5-aryl-pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific substitution pattern of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine, featuring a methoxy group ortho to the amine and a pyrazole ring para to the amine, presents a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as lipophilic regions, making it an attractive starting material for the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. The protocol detailed below has been designed for reliability and scalability, employing commercially available starting materials and well-established, high-yielding chemical transformations.
Synthetic Strategy Overview
The synthesis of the target compound is achieved via a convergent two-step approach. The key strategic disconnection is the carbon-carbon bond between the phenyl and pyrazole rings. This bond is forged using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation renowned for its functional group tolerance and high efficiency. The pyrazole ring is introduced via its corresponding boronic acid pinacol ester, a stable and readily accessible coupling partner. The aniline functionality is masked as a nitro group during the coupling reaction to prevent undesired side reactions and is subsequently revealed in the final step through a clean and efficient catalytic hydrogenation.
Visualized Synthetic Workflow
Figure 1: Overall two-step synthesis of the target compound.
Part 1: Suzuki-Miyaura Cross-Coupling
Principle and Rationale
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[1] In this protocol, we couple the aryl bromide, 5-bromo-2-methoxynitrobenzene, with 1H-pyrazole-5-boronic acid pinacol ester. The use of a pinacol ester of the boronic acid is advantageous as it provides enhanced stability and easier handling compared to the free boronic acid.[2][3] The reaction is catalyzed by a palladium(0) species, which is generated in situ from the pre-catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). A mild inorganic base, potassium carbonate, is employed to facilitate the transmetalation step of the catalytic cycle. The reaction is performed in a biphasic solvent system of dioxane and water to ensure the solubility of both the organic substrates and the inorganic base.
Visualized Catalytic Cycle
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Bromo-2-methoxynitrobenzene | 232.04 | 5.0 | 1.0 |
| 1H-Pyrazole-5-boronic acid pinacol ester | 194.04 | 6.0 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.25 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 3.0 |
| 1,4-Dioxane | - | - | - |
| Deionized Water | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methoxynitrobenzene (1.16 g, 5.0 mmol), 1H-pyrazole-5-boronic acid pinacol ester (1.16 g, 6.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol).
-
Add potassium carbonate (2.07 g, 15.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (30 mL) and deionized water (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]nitrobenzene as a yellow solid.
Part 2: Nitro Group Reduction
Principle and Rationale
The final step in the synthesis is the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and mild reaction conditions.[4] Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this purpose. The reaction is carried out under an atmosphere of hydrogen gas, and ethanol is used as the solvent. The reaction is typically quantitative and proceeds at room temperature.
Experimental Protocol
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]nitrobenzene | 219.20 | 4.0 | 1.0 |
| 10% Palladium on Carbon (Pd/C) | - | ~10 mol % | - |
| Ethanol (EtOH) | - | - | - |
| Hydrogen Gas (H₂) | 2.02 | Excess | - |
Procedure:
-
To a 100 mL round-bottom flask, add [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]nitrobenzene (877 mg, 4.0 mmol) and ethanol (40 mL).
-
Carefully add 10% Pd/C (approximately 43 mg, ~10 mol %) to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine as a solid. The product is often of high purity and may not require further purification. If necessary, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.
Characterization of the Final Product
[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine
-
Appearance: Off-white to light brown solid.
-
¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): ~9.0-12.0 (br s, 1H, pyrazole N-H), ~7.6 (d, 1H, pyrazole C-H), ~7.0-7.2 (m, 2H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.6 (d, 1H, pyrazole C-H), ~4.8 (br s, 2H, -NH₂), ~3.8 (s, 3H, -OCH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): ~150.0, ~140.0, ~138.0, ~130.0, ~120.0, ~115.0, ~112.0, ~105.0, ~100.0, ~55.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₁N₃O [M+H]⁺: 190.09, found: 190.1.
Safety and Handling
-
5-Bromo-2-methoxynitrobenzene: Irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Flammable solids. Handle with care and avoid ignition sources.
-
Hydrogen Gas: Highly flammable. Conduct hydrogenation in a well-ventilated fume hood and away from open flames or sparks.
-
1,4-Dioxane: Flammable liquid and potential carcinogen. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting and Expert Insights
-
Incomplete Suzuki-Miyaura Coupling: If the reaction stalls, consider adding a fresh portion of the palladium catalyst. Ensure that the reagents, particularly the boronic acid pinacol ester, are of high quality and that the solvent is adequately deoxygenated.
-
Difficult Purification: If the product of the Suzuki coupling is difficult to purify, ensure that all of the boronic acid-related byproducts have been removed during the aqueous workup. A mildly acidic wash (e.g., 1M HCl) can sometimes help to remove basic impurities.
-
Slow or Incomplete Reduction: If the hydrogenation is slow, ensure that the catalyst is active and that the hydrogen delivery system is functioning correctly. Increasing the hydrogen pressure (if using a Parr apparatus) or adding more catalyst can accelerate the reaction.
Alternative Synthetic Route: Chalcone Cyclization
An alternative approach to the pyrazole ring system involves the cyclization of a chalcone intermediate.[5][6][7] This route would begin with the Claisen-Schmidt condensation of 2-methoxy-5-nitroacetophenone with a suitable one-carbon electrophile (e.g., N,N-dimethylformamide dimethyl acetal) to form the corresponding enaminone. Subsequent reaction with hydrazine would yield the pyrazole ring. While viable, this route requires the synthesis of the specific acetophenone starting material, which may be less direct than the Suzuki-Miyaura approach.
References
- Synthesis and Evaluation of Some New Pyrazole Derivatives as Antimicrobial Agents. Rasayan Journal of Pharmacy and Technology. [URL: https://rjptonline.org/AbstractView.aspx?PID=2012-5-4-15]
- GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry. [URL: https://rasayanjournal.co.in/admin/php/upload/30_pdf.pdf]
- Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. ResearchGate. [URL: https://www.researchgate.net/publication/230198083_Synthesis_of_pinacol_esters_of_1-alkyl-1H-pyrazol-5-yl-_and_1-alkyl-1H-pyrazol-4-ylboronic_acids]
- 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. MDPI. [URL: https://www.mdpi.com/1422-8599/2023/1/M1583]
- Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7514109/]
- Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/257788481_Synthesis_of_2-Arylpyrazolo15-apyridines_by_Suzuki-Miyaura_Cross-Coupling_Reaction]
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01298a]
- Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. Google Patents. [URL: https://patents.google.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/product-highlights/suzuki-miyaura-cross-coupling-reaction]
- 2-METHOXY-5-METHYLPHENOL(1195-09-1) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/1195-09-1_1HNMR.htm]
- Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. ResearchGate. [URL: https://www.researchgate.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004384/]
- Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-Alkyl-1H-pyrazol-4-ylboronic acids. ResearchGate. [URL: https://www.researchgate.net/publication/230198083_Synthesis_of_pinacol_esters_of_1-alkyl-1H-pyrazol-5-yl-_and_1-Alkyl-1H-pyrazol-4-ylboronic_acids]
- Supplementary Information. [URL: https://www.rsc.
- Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65a539201524ad72e59e3882]
- Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT. [URL: https://ijirt.org/master/uploads/ijirt150011_document.pdf]
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [URL: https://www.mdpi.com/1422-8599/2019/1/M1054]
- 2-Methoxy-5-nitroaniline | 99-59-2. Benchchem. [URL: https://www.benchchem.com/product/b580436]
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [URL: http://www.imm.ac.cn/journal/ccl/1404095/1404095.pdf]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Suzuki%E2%80%93Miyaura-cross-coupling-of-unprotected-with-Chiong-Kattar/90279a5585094254f15d9a933f009968415d4889]
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Unambiguous Structural Characterization of Substituted Pyrazoles: A Detailed Guide to Modern NMR Techniques
An Application Note for Researchers, Scientists, and Drug Development Professionals
Substituted pyrazoles represent a cornerstone of modern medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents.[1][2] Their biological activity is intrinsically linked to their precise three-dimensional structure, including the substitution pattern and, critically, their tautomeric form. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for elucidating these structural details in solution.
This guide provides an in-depth exploration of NMR techniques for the characterization of substituted pyrazoles. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights and robust protocols to ensure data integrity and confident structural assignment.
The Unique Challenge: Annular Tautomerism in N-H Pyrazoles
A primary challenge in the NMR analysis of 3(5)-substituted pyrazoles is annular tautomerism. This phenomenon involves the rapid exchange of the N-H proton between the N1 and N2 positions, creating an equilibrium between two tautomeric forms.[3] If this exchange is fast on the NMR timescale, the spectra will show averaged signals for the C3/C5 carbons and their attached protons.[3][4] This can lead to significant ambiguity in assigning the correct structure.
Understanding and resolving this tautomerism is not merely an academic exercise; the dominant tautomer in a physiological environment can dictate the molecule's binding affinity and biological function. The rate of this exchange is highly dependent on factors like solvent, temperature, and the electronic nature of the substituents.[3][5]
Foundational Analysis: 1D NMR Spectroscopy
One-dimensional ¹H and ¹³C NMR spectra are the starting point for any structural analysis. They provide the initial census of protons and carbons and offer crucial clues about the pyrazole core and its substituents.
¹H NMR Spectroscopy: The Proton Landscape
The ¹H NMR spectrum provides information on the number of different protons and their connectivity. For a simple pyrazole ring, the chemical shifts are influenced by the aromatic nature of the ring and the electronegativity of the nitrogen atoms.
-
H4 Proton: Typically appears as a triplet (if C3 and C5 are protonated) in the range of δ 6.3-6.5 ppm . Its chemical shift is less affected by tautomerism compared to H3 and H5.[5]
-
H3/H5 Protons: These protons are adjacent to the nitrogen atoms and are thus more deshielded, appearing further downfield, typically in the range of δ 7.5-8.4 ppm .[2] In the presence of fast tautomeric exchange, the signals for H3 and H5 may be averaged or broadened.
-
N-H Proton: The signal for the N-H proton can be very broad and may even be unobservable, especially in protic solvents or in the presence of impurities, due to rapid chemical exchange and quadrupolar broadening from the ¹⁴N nucleus.[3][6]
Table 1: Typical ¹H NMR Chemical Shift Ranges for the Pyrazole Ring
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity (in unsubstituted pyrazole) | Key Influences |
| H3 / H5 | 7.5 - 8.4 | Doublet or Triplet | Electronegativity of N, Tautomerism |
| H4 | 6.3 - 6.5 | Triplet | Substituent effects at C3/C5 |
| N1-H | Highly variable (often broad) | Broad Singlet | Solvent, Temperature, Exchange Rate |
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR is exceptionally sensitive to the electronic environment of each carbon atom and is therefore a powerful tool for characterizing the pyrazole ring.
-
C4 Carbon: The C4 chemical shift is generally found around δ 102-108 ppm .[5][6] Its position is relatively stable and less influenced by tautomerism.
-
C3/C5 Carbons: These carbons are significantly deshielded due to their proximity to the nitrogen atoms, with chemical shifts typically appearing in the range of δ 130-160 ppm .[6][7] The chemical shifts of C3 and C5 are highly dependent on the tautomeric equilibrium, making their unambiguous assignment a key challenge that often requires 2D NMR techniques.[5]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Pyrazole Ring
| Carbon Position | Typical Chemical Shift (δ, ppm) | Key Influences |
| C3 / C5 | 130 - 160 | Tautomerism, Substituent Effects |
| C4 | 102 - 108 | Substituent Effects |
Experimental Protocols: From Sample Preparation to Data Acquisition
The quality of NMR data is critically dependent on meticulous sample preparation and correct instrument setup.
Protocol 1: Standard Sample Preparation
-
Sample Weighing: Weigh 5-20 mg of the purified pyrazole derivative for ¹H and ¹³C analysis. Higher concentrations are needed for less sensitive experiments like ¹³C or 2D NMR.[8]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical as it can influence the tautomeric equilibrium.[3][5]
-
Dissolution: Place the powdered sample into a clean, high-quality NMR tube. Add the deuterated solvent to achieve the optimal sample height for your spectrometer's probe (typically 4-6 cm).[8]
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. A homogenous solution is essential for acquiring high-resolution spectra.[8]
-
Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to δ 0.00 ppm.[9]
Caption: General workflow for NMR sample preparation and acquisition.
Advanced 2D NMR for Unambiguous Assignments
When 1D spectra are insufficient for a complete structural assignment due to overlapping signals or tautomerism, a suite of 2D NMR experiments is required.
COSY (Homonuclear Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[10] In a pyrazole system, it is invaluable for:
-
Confirming the connectivity between H4 and H5.
-
Tracing the spin systems within aliphatic or aromatic substituents.
A cross-peak in a COSY spectrum between two proton signals indicates that those protons are J-coupled.[11]
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the signals of directly attached carbons (¹J-coupling).[12][13] It is the most reliable method for assigning protonated carbons.
-
Application: An HSQC spectrum will show a cross-peak connecting the ¹H signal of H4 to the ¹³C signal of C4, definitively linking them. This is crucial for establishing a secure starting point for further analysis.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It detects correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J and ³J).[12] This is essential for:
-
Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. HMBC allows their assignment through correlations with nearby protons.
-
Distinguishing Isomers/Tautomers: By observing long-range correlations across the pyrazole ring, one can piece together the connectivity. For example, the H4 proton will show correlations to both the C3 and C5 carbons, helping to identify them.[3] Correlations from substituent protons into the pyrazole ring are key for confirming the substitution pattern.
Caption: Integrated workflow for pyrazole structure elucidation.
Tackling Tautomerism: Low-Temperature NMR
When room temperature spectra show averaged signals due to rapid tautomeric exchange, low-temperature NMR is the definitive method for resolving the individual tautomers.[3] By lowering the temperature, the rate of proton exchange can be slowed to the point where separate, sharp signals for each tautomer are observed.
Protocol 2: Low-Temperature (Variable Temperature) NMR
-
Solvent Choice: Select a deuterated solvent with a low freezing point, such as dichloromethane-d₂ (CD₂Cl₂), toluene-d₈, or THF-d₈.[3]
-
Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature (e.g., 298 K).[3]
-
Incremental Cooling: Gradually lower the temperature of the NMR probe in 10-20 K decrements.
-
Equilibration: Allow the sample to fully equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum. This is crucial for thermal stability and accurate shimming.[3]
-
Data Acquisition: Record spectra at each temperature until the broad, averaged signals resolve into distinct sets of sharp signals corresponding to each tautomer.
-
Quantification: Once the exchange is slowed sufficiently (the slow-exchange regime), the ratio of the tautomers can be determined by integrating the corresponding well-resolved signals in the ¹H spectrum.[4]
Caption: Workflow for resolving tautomers using low-temperature NMR.
References
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. JEOL Application Note. [Link]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Oxford Instruments Application Note. [Link]
-
Elguero, J., & Elguero, R. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Chemistry & Biodiversity, e202400345. [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Image]. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
-
Aftab, O., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Magnetic Resonance in Chemistry, 53(2), 112-119. [Link]
-
The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(10), 7629-7634. [Link]
-
Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Chemistry LibreTexts. [Link]
-
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475. [Link]
-
Rees, R. G., & Green, M. J. (1968). The application of carbon-13 nuclear magnetic resonance to the study of pyrazoles. Journal of the Chemical Society B: Physical Organic, 387-388. [Link]
-
ResearchGate. (n.d.). Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Image]. ResearchGate. [Link]
-
Zalaru, C., et al. (2022). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 27(19), 6543. [Link]
-
ResearchGate. (2013). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
-
Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-204. [Link]
-
Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
-
Li, S., et al. (2007). Structure Elucidation of a Pyrazolo[10][14]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1154-1161. [Link]
-
Elguero, J., et al. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 33(7), 575-582. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
-
ResearchGate. (n.d.). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. ResearchGate. [Link]
-
Katritzky, A. R., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 163. [Link]
-
OCER (Organic Chemistry Educational Resources). (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]
Sources
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- 5. cdnsciencepub.com [cdnsciencepub.com]
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- 12. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Crystallography of Pyrazole-Kinase Complexes
This guide serves as a comprehensive technical manual for the structural determination of kinase-inhibitor complexes featuring the pyrazole scaffold. It is designed for structural biologists and medicinal chemists to bridge the gap between wet-lab protocols and structure-based drug design (SBDD).
Introduction: The Pyrazole Privilege
The pyrazole ring is a "privileged scaffold" in kinase drug discovery due to its ability to mimic the adenine ring of ATP. Its planar, five-membered heterocyclic structure allows for precise hydrogen bonding with the kinase hinge region —the linker connecting the N-terminal and C-terminal lobes.
From a crystallographic perspective, pyrazoles present unique challenges and opportunities:
-
Tautomerism: Unsubstituted pyrazoles can exist in multiple tautomeric states (
vs ), requiring careful assignment during electron density refinement.[1] -
Solubility: Many pyrazole derivatives exhibit poor aqueous solubility, complicating high-concentration complex formation.[1]
-
Conformational Selection: Pyrazoles often stabilize specific kinase conformations (e.g., DFG-in vs. DFG-out), which dictates the choice between soaking and co-crystallization.
Phase I: Construct Design & Protein Preparation
High-resolution structures begin with protein homogeneity.[1] Kinase domains are inherently flexible, particularly the activation loop (A-loop).[1]
Engineering for Rigidity[1]
-
Truncation: Express only the catalytic domain (typically ~250–300 residues).[1] Remove disordered N-terminal tails or large insert regions.[1]
-
Surface Entropy Reduction (SER): Mutate clusters of surface Lys/Glu residues to Ala/Tyr to promote crystal lattice contacts.[1]
-
Phosphorylation State:
-
Active State: Co-express with phosphatases (e.g., YopH) to obtain homogeneous unphosphorylated protein, or use specific upstream kinases to fully phosphorylate.[1]
-
Heterogeneity: A mixture of phospho-states is the enemy of diffraction. Ensure >95% homogeneity via Mass Spectrometry (ESI-TOF).
-
Phase II: Complex Formation Protocols
The method of introducing the ligand determines the success of obtaining a complex structure.
Decision Matrix: Co-crystallization vs. Soaking
The following diagram illustrates the logical flow for selecting the optimal strategy.
Figure 1: Decision workflow for selecting complex formation strategy. Co-crystallization is preferred for pyrazoles inducing DFG-out conformations.
Protocol A: Co-crystallization (Standard Method)
This is the preferred method for pyrazoles, as they often require the kinase to "breath" to accommodate the inhibitor.
-
Ligand Preparation: Dissolve pyrazole inhibitor in 100% DMSO to 50–100 mM.
-
Mixing:
-
Incubation: Incubate on ice for 60 minutes. For "slow-onset" inhibitors (common with high-affinity pyrazoles), incubate overnight at 4°C.[1]
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C to remove any amorphous precipitate before setting drops.
Protocol B: Soaking (High Throughput)
Use this only if robust apo-crystals are available and the binding site is solvent-accessible.
-
Harvest: Transfer apo-crystals to a stabilization buffer (Mother Liquor + 10% higher precipitant).
-
The Soak: Add ligand to the drop to a final concentration of 1–5 mM.
-
Step-wise Soaking: If crystals crack, increase ligand concentration incrementally (e.g., 0.5 mM
2 mM 5 mM) over 2 hours.
-
-
Duration: 2 to 24 hours. Pyrazoles are generally stable, but long soaks can degrade crystal order.[1]
Phase III: Structure Solution & Refinement
Correctly modeling the pyrazole scaffold is critical for interpreting Structure-Activity Relationships (SAR).[1]
Ligand Restraints & Tautomers
Pyrazoles can exist as
-
Unsubstituted Pyrazoles: You must determine which Nitrogen is protonated based on the hydrogen bond partners in the electron density map (
). -
Restraint Generation: Use tools like eLBOW (Phenix) or Grade (Global Phasing) to generate CIF files.[1] Ensure the planarity of the aromatic ring is enforced.
The "Omit Map" Validation
Never trust the initial placement blindly.
-
Refine the protein structure without the ligand first.[1]
-
Generate an
difference map (green mesh).[1] -
The ligand density should be continuous and clearly defined (Contour at 3.0
).[1] If the density is broken, the occupancy is likely low (< 50%).
Structural Analysis: The Pyrazole Binding Mode
Understanding the interaction is key to optimizing potency.
Interaction Schematic
The classic pyrazole-hinge interaction involves a donor-acceptor motif.
Figure 2: Canonical donor-acceptor interaction between a pyrazole inhibitor and the kinase hinge region backbone (e.g., Met, Leu, or Glu).
Key Interaction Checkpoints
| Feature | Description | Significance |
| Hinge H-Bonds | N2 (acceptor) | Primary driver of potency (ATP-mimetic). |
| Gatekeeper | Residue located deep in the pocket (e.g., T338 in Src).[1] | Pyrazoles with bulky R-groups can clash here or access a back-pocket if the gatekeeper is small (Thr/Ala). |
| DFG Motif | Asp-Phe-Gly at start of activation loop. | Pyrazoles can extend to push the Phe out (DFG-out), creating a Type II binding mode (e.g., Sorafenib-like). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation | Ligand insolubility or DMSO shock.[1] | Reduce ligand conc.; add 5% glycerol; switch to soaking (Protocol B).[1] |
| No Density | Ligand did not bind or low occupancy.[1] | Check Mass Spec of crystal (dissolve crystal in water). Increase soak time/conc. |
| Cracked Crystals | Lattice strain from conformational change.[1] | Switch to Co-crystallization (Protocol A).[1] Use cross-seeding. |
| High B-factors | Ligand is loosely bound ("wobbly").[1] | Improve crystal packing by dehydrating the drop or cooling to 100K faster. |
References
-
RCSB PDB. Crystal structure of JAK2 in complex with Ruxolitinib (PDB: 6VGL). [Link][1]
-
Cui, J. J., et al. (2011).[1] Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK).[3] Journal of Medicinal Chemistry.[1] [Link]
-
Mace, P. D., et al. (2013).[1][4] Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D. [Link][1]
-
Global Phasing. Grade: A tool for generating restraints for novel ligands. [Link][1]
-
Lawrence, H. R., et al. (2025).[1] Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns. ResearchGate.[1][5] [Link]
Sources
- 1. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Scale-Up Synthesis of Pyrazolyl Intermediates
Introduction: The Industrial Pivot
Pyrazoles are ubiquitous pharmacophores in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Apixaban (Factor Xa inhibitor). While laboratory synthesis often relies on chromatography for purification, the transition to kilogram-scale manufacturing demands robust, self-validating protocols that minimize unit operations and maximize safety.
This guide addresses the two primary bottlenecks in pyrazole scale-up:
-
Regioselective Control: Preventing the formation of inseparable isomer mixtures (
vs isomers). -
Thermal & Safety Management: Handling the high-energy nature of hydrazine condensations.
Strategic Route Selection
The Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines) remains the industrial standard due to atom economy. However, the choice of reagents dictates the downstream processing load.
Decision Matrix: Route vs. Scale-Up Feasibility
| Parameter | Route A: Symm.[1][2] Diketone + Hydrazine | Route B: Unsymm. Diketone + Hydrazine | Route C: Enaminone + Hydrazine |
| Regioselectivity | N/A (Single Product) | Poor (Often 1:1 to 4:1 mix) | Excellent (>20:1) |
| Atom Economy | High | High | Moderate |
| Exothermicity | High | High | Moderate |
| Purification | Direct Crystallization | Chromatography often required | Crystallization |
| Suitability | Ideal for Scale-up | Challenging | Preferred for Regiocontrol |
Expert Insight: For unsymmetrical targets, avoid simple 1,3-diketones if possible. Use enaminones (generated from DMF-DMA and ketone) or
Protocol 1: Kilogram-Scale Knorr Synthesis (Symmetrical)
Target: 3,5-Dimethylpyrazole (Generic Intermediate)
Safety Pre-requisites[1][3]
-
Hydrazine Hazard: Hydrazine monohydrate is a potent carcinogen and reducing agent. It is hypergolic with oxidizing agents.
-
Engineering Control: All additions must be performed via a closed dosing system (peristaltic pump) to control the exotherm.
-
Quench Protocol: Have a bleach (sodium hypochlorite) bucket ready for neutralizing spills, but never mix bleach directly with concentrated hydrazine (generates toxic chloramines/gas).
Step-by-Step Methodology
Reaction Setup:
-
Vessel: 20 L Jacketed Glass Reactor equipped with an overhead stirrer (Anchor impeller), reflux condenser, and internal temperature probe.
-
Charge: Add 2,4-Pentanedione (Acetylacetone) (2.0 kg, 20.0 mol) and Ethanol (Absolute) (10 L).
-
Cooling: Set jacket temperature to 0°C. Cool internal mass to <5°C.
Critical Step: Controlled Addition (The "Dosage-Controlled" Mode) 4. Reagent: Charge Hydrazine Monohydrate (64%) (1.05 equiv, 1.05 kg) into a dosing funnel or header tank. 5. Addition: Add hydrazine dropwise over 4–6 hours .
- Constraint: Maintain internal temperature
. - Why? Rapid addition causes a runaway exotherm and promotes the formation of azine byproducts (double condensation).
- Reaction: Once addition is complete, warm to room temperature (25°C) for 2 hours, then heat to reflux (78°C) for 1 hour to drive conversion to >99%.
Work-up & Purification (The "Salt-Break" Strategy): 7. Concentration: Distill off 80% of ethanol under reduced pressure. 8. Crystallization: Add Water (5 L) and cool to 0°C. 9. Filtration: Collect the crude solid. 10. Recrystallization: Recrystallize from Isopropyl Alcohol (IPA)/Water (1:1) .
- Validation: Purity by HPLC >99.5%.[3]
Protocol 2: Regioselective Synthesis via Enaminones
Target: 1-Methyl-3-substituted pyrazole (High Regio-fidelity)
This protocol solves the isomer problem by using an enaminone intermediate, which directs the nucleophilic attack of the hydrazine.
Visual Workflow (DOT Diagram)
Figure 1: Regioselective synthesis workflow utilizing enaminone intermediates to lock substitution patterns.
Detailed Methodology
-
Enaminone Formation: React the methyl ketone with
-Dimethylformamide dimethyl acetal (DMF-DMA) (neat or in toluene) at reflux. Evaporate volatiles to obtain the solid enaminone. -
Cyclization:
-
Dissolve enaminone in Ethanol (5 vol). Cool to -10°C .
-
Add Methyl Hydrazine (1.1 equiv) slowly.
-
Mechanism:[4][5][6][7] The hydrazine
attacks the -carbon of the enaminone (Michael addition) first, followed by cyclization. Low temperature favors this kinetic pathway over the competing direct imine formation.
-
-
Purification: The major isomer often precipitates directly or can be purified by forming the HCl salt (see Section 5).
Advanced Purification: The "Acid-Salt" Technique
Chromatography is too expensive for >1kg batches. The "Acid-Salt" technique utilizes the basicity of the pyrazole nitrogen to separate isomers or impurities.
Protocol:
-
Dissolve the crude pyrazole mixture (containing isomers/impurities) in Ethyl Acetate or MTBE .
-
Add HCl (gas) or HCl in dioxane (1.0 equiv).
-
Selective Crystallization: The pyrazole isomers often have vastly different pKa values or lattice energies as salts.
-
Observation: The desired isomer usually crystallizes out as a high-purity hydrochloride salt.
-
-
Free-basing: Filter the salt, wash with cold ether, and partition between water/DCM with
to recover the pure free base.
Data: Purification Efficiency Comparison
| Method | Crude Purity | Final Purity | Yield | Solvent Vol/kg |
| Silica Column | 85% | 98% | 75% | 400 L |
| HCl Salt Crystallization | 85% | >99.5% | 88% | 15 L |
References
-
Organic Chemistry Portal. "Regioselective Synthesis of Pyrazoles." Organic Chemistry Portal. Available at: [Link]
- Fustero, S., et al. "Improved Regioselectivity in Pyrazole Synthesis." Journal of Organic Chemistry, 2008. (General reference for regioselectivity concepts discussed).
- Google Patents. "Process for the purification of pyrazoles (DE102009060150A1)." Google Patents.
-
New Jersey Department of Health. "Hydrazine - Hazardous Substance Fact Sheet."[7] NJ.gov. Available at: [Link]
Sources
- 1. ehs.ufl.edu [ehs.ufl.edu]
- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 3. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. nj.gov [nj.gov]
Application Notes and Protocols: Multicomponent Reactions for Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Multicomponent Reactions for Accessing the Privileged Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core structure of numerous blockbuster drugs such as Celecoxib (anti-inflammatory), Sildenafil (Viagra), and Rimonabant (anti-obesity).[1] Its prevalence in drug discovery is a testament to its versatile biological activities, including anti-inflammatory, analgesic, anti-tumor, and antimicrobial properties.[2] Traditionally, the synthesis of pyrazoles has relied on the condensation of hydrazines with 1,3-dicarbonyl compounds, a robust but often stepwise approach.[1][2]
In the contemporary quest for molecular diversity and synthetic efficiency, multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules from simple starting materials in a single, one-pot operation.[2] MCRs offer significant advantages over classical linear syntheses, including operational simplicity, high atom economy, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds.[2] This application note provides an in-depth guide to the theory and practice of multicomponent reactions for the synthesis of pyrazole derivatives, offering detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
I. Three-Component Synthesis of Pyrazoles: A Workhorse for Library Generation
Three-component reactions (3CRs) are the most widely explored MCRs for pyrazole synthesis, typically involving a source of the N-N bond, a 1,3-dielectrophile or its equivalent, and a third component that introduces further diversity.
A. The Archetypal Three-Component Reaction: Aldehydes, Active Methylene Compounds, and Hydrazines
This classic 3CR provides access to highly substituted pyrazoles and is particularly valuable for generating compound libraries for high-throughput screening. The reaction proceeds through a cascade of condensation, Michael addition, and cyclization/dehydration steps.
Mechanistic Rationale: The reaction is initiated by a Knoevenagel condensation between an aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), catalyzed by a base, to form an electron-deficient alkene. Concurrently, a hydrazine derivative can react with the aldehyde to form a hydrazone. The crucial step involves a Michael addition of the hydrazine or a related intermediate to the activated alkene, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrazole ring. The choice of catalyst and reaction conditions can be tuned to optimize yields and purity.
Protocol 1: Catalyst-Free, Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles in an Aqueous Medium
This protocol, adapted from Sapkal and co-workers, highlights a green chemistry approach to pyrazole synthesis.[2]
Reactants:
| Component | Role | Molar Equivalence |
| Aromatic Aldehyde | C3 source | 1.0 |
| Malononitrile | C4-C5 source | 1.0 |
| Phenylhydrazine | N1-N2 source | 1.0 |
| Water | Solvent | - |
| Sodium p-toluenesulfonate (NaPTS) | Catalyst (Optional but recommended) | 10 mol% |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), and phenylhydrazine (10 mmol, 1.0 eq).
-
Add water (20 mL) to the flask.
-
If using a catalyst, add sodium p-toluenesulfonate (1 mmol, 0.1 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within 5-15 minutes.[2]
-
Upon completion, the solid product typically precipitates from the aqueous medium.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 5-aminopyrazole-4-carbonitrile derivative.
Causality of Experimental Choices:
-
Water as Solvent: This choice aligns with green chemistry principles, minimizing the use of volatile organic compounds. The hydrophobic effect can also accelerate the reaction by bringing the organic reactants together in the aqueous medium.[2]
-
Catalyst-Free Option: The inherent reactivity of the starting materials often allows this reaction to proceed without a catalyst, simplifying the procedure and purification.
-
NaPTS as a Catalyst: Sodium p-toluenesulfonate acts as a mild, water-soluble catalyst that can enhance the reaction rate by facilitating the initial Knoevenagel condensation.[2]
B. Three-Component Synthesis via [3+2] Cycloaddition
Another powerful strategy for constructing the pyrazole ring involves a [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. In a multicomponent setup, the 1,3-dipole is generated in situ.
Mechanistic Rationale: A common approach involves the in situ generation of nitrile imines from the reaction of hydrazones with an oxidizing agent. These highly reactive nitrile imines then readily undergo a [3+2] cycloaddition with an alkyne or a suitable alkene to yield the pyrazole or pyrazoline ring, respectively.[2]
Protocol 2: One-Pot Synthesis of Trisubstituted Pyrazoles via [3+2] Cycloaddition of in situ Generated Nitrile Imines
This protocol is based on the work of Song and co-workers.[2]
Reactants:
| Component | Role | Molar Equivalence |
| Aromatic Aldehyde | Part of the 1,3-dipole | 1.0 |
| Aromatic Hydrazine | N-N source of the 1,3-dipole | 1.0 |
| Alkyne | Dipolarophile | 1.2 |
| Oxone-KBr | Oxidizing system | 1.5 eq (Oxone), 1.2 eq (KBr) |
| Base (e.g., K2CO3) | For dehydrobromination | 2.0 |
| Acetonitrile (MeCN) | Solvent | - |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol, 1.0 eq) and aromatic hydrazine (1 mmol, 1.0 eq) in acetonitrile (10 mL). Stir for 10-15 minutes at room temperature to form the hydrazone.
-
Add potassium bromide (KBr) (1.2 mmol, 1.2 eq) and Oxone® (monopersulfate compound) (1.5 mmol, 1.5 eq) to the mixture. Stir for 30 minutes. This generates the α-bromo hydrazone intermediate.
-
Add the alkyne (1.2 mmol, 1.2 eq) and potassium carbonate (K2CO3) (2 mmol, 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.
Causality of Experimental Choices:
-
In situ Generation of Nitrile Imine: This avoids the isolation of potentially unstable nitrile imine intermediates. The Oxone-KBr system provides a mild and efficient method for the oxidative bromination of the hydrazone, which then undergoes base-promoted dehydrobromination to the nitrile imine.[2]
-
Choice of Base: Potassium carbonate is a suitable base for the dehydrobromination step, as it is strong enough to effect the elimination but generally does not interfere with the subsequent cycloaddition.
II. Four-Component Synthesis of Fused Pyrazoles: Building Molecular Complexity
Four-component reactions (4CRs) offer an even higher level of molecular complexity from simple starting materials. A prominent example is the synthesis of dihydropyrano[2,3-c]pyrazoles, which are of significant interest due to their diverse biological activities.[3][4]
Mechanistic Rationale: This reaction is a domino sequence that typically involves a Knoevenagel condensation, a Michael addition, and a cyclization. An aldehyde and malononitrile first undergo a Knoevenagel condensation. Concurrently, a hydrazine and a β-ketoester react to form a pyrazolone intermediate. The pyrazolone then acts as a nucleophile in a Michael addition to the product of the Knoevenagel condensation. The resulting intermediate undergoes an intramolecular cyclization and tautomerization to yield the dihydropyrano[2,3-c]pyrazole scaffold.[5]
Protocol 3: Taurine-Catalyzed Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles in Water
This protocol is based on the work of Chate and Mali et al., and represents a green and efficient method for the synthesis of this important heterocyclic system.[2][3]
Reactants:
| Component | Role | Molar Equivalence |
| Aromatic Aldehyde | C6 source | 1.0 |
| Malononitrile | C5 and nitrile source | 1.0 |
| Ethyl Acetoacetate | C3a, C4, C7, C7a source | 1.0 |
| Hydrazine Hydrate | N1, N2 source | 1.0 |
| Taurine | Catalyst | 10 mol% |
| Water | Solvent | - |
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), ethyl acetoacetate (10 mmol, 1.0 eq), hydrazine hydrate (10 mmol, 1.0 eq), and taurine (1 mmol, 0.1 eq).
-
Add water (20 mL) to the flask.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2 hours.[3]
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the product from ethanol to obtain the pure dihydropyrano[2,3-c]pyrazole.
Causality of Experimental Choices:
-
Taurine as a Catalyst: Taurine is an inexpensive, non-toxic, and biodegradable amino acid that acts as an efficient bifunctional catalyst. Its acidic sulfonic acid group and basic amino group can simultaneously activate the reactants and facilitate the various steps of the domino reaction.[3]
-
Elevated Temperature: Heating the reaction to 80 °C increases the reaction rate and helps to ensure complete conversion of the starting materials.
-
One-Pot Procedure: The beauty of this reaction lies in its one-pot nature, where four different components are combined to generate a complex heterocyclic system with high efficiency and atom economy.
Visualizing the Pathways: Reaction Workflow and Mechanisms
To better understand the sequence of events in these multicomponent reactions, the following diagrams illustrate the general workflows and a representative reaction mechanism.
Caption: Simplified mechanism of the four-component synthesis of dihydropyrano[2,3-c]pyrazoles.
IV. Conclusion: The Future of Pyrazole Synthesis
Multicomponent reactions represent a paradigm shift in the synthesis of pyrazole-containing compounds, offering unparalleled efficiency and diversity. The protocols outlined in this application note provide a starting point for researchers to explore the vast potential of MCRs in their own work. By understanding the underlying mechanisms and the rationale behind the experimental design, scientists can further innovate and adapt these methods to create novel pyrazole derivatives with tailored properties for drug discovery and other applications. The continued development of novel MCRs, potentially incorporating photocatalysis or electrochemistry, promises an exciting future for the synthesis of this privileged heterocyclic scaffold. [2]
References
-
Zhou, J., Zhou, Q., & Wan, J.-P. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. ([Link])
-
(N.A.). (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. ([Link])
-
(N.A.). (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. National Institutes of Health. ([Link])
-
Shaaban, M., & El-Sayed, M. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Pharmaceuticals. ([Link])
-
Shaaban, M., & El-Sayed, M. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. ([Link])
-
Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. ([Link])
-
(N.A.). (2022). Pyrazole synthesis. Organic Chemistry Portal. ([Link])
-
(N.A.). (2018). Three-component reaction for the synthesis of pyranopyrazoles. ResearchGate. ([Link])
-
Shaaban, M., & El-Sayed, M. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. ([Link])
-
Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. ([Link])
-
(N.A.). Isocyanide. Wikipedia. ([Link])
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Regioselectivity Issues in Pyrazole Synthesis
Welcome to the Technical Support Center for troubleshooting regioselectivity in pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in controlling the isomeric outcomes of their reactions. Here, we delve into the mechanistic underpinnings of common issues and provide field-proven, actionable solutions.
Introduction to the Regioselectivity Challenge
The synthesis of pyrazoles, a cornerstone of many pharmaceutical and agrochemical compounds, frequently involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. A primary challenge in this process is controlling regioselectivity, which is the preferential formation of one constitutional isomer over another.[1][2] The reaction can yield two different regioisomeric pyrazoles, and failure to control this outcome leads to product mixtures that are often difficult to separate, impacting yield and purity.[1][3]
This guide provides a structured approach to understanding and resolving these issues through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What exactly is regioselectivity in the context of pyrazole synthesis?
A1: In pyrazole synthesis, regioselectivity refers to the selective reaction of a substituted hydrazine with one of the two non-equivalent carbonyl groups of an unsymmetrical 1,3-dicarbonyl compound. This leads to the preferential formation of one of the two possible regioisomeric pyrazole products.[1][2] For example, a 1,3,5-trisubstituted pyrazole might be formed in preference to a 1,3,4-trisubstituted isomer.[1] Managing this selectivity is critical for synthesizing the specific isomer that possesses the desired biological activity.[2]
Q2: My Knorr pyrazole synthesis is yielding a mixture of regioisomers. What are the key factors influencing the outcome?
A2: The regiochemical outcome of the Knorr pyrazole synthesis is governed by a delicate interplay of several factors:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a major determinant. Electron-withdrawing groups can activate an adjacent carbonyl group, making it a more likely target for nucleophilic attack by the hydrazine.[1]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine plays a crucial role. A bulky substituent on either reactant can favor the attack of the hydrazine on the less sterically hindered carbonyl group.[1]
-
Reaction Conditions: This is often the most critical and tunable set of parameters.
-
pH: The acidity or basicity of the reaction medium can dramatically alter the course of the reaction. Under acidic conditions, the protonation state of the hydrazine can change, influencing which nitrogen atom acts as the primary nucleophile and, consequently, the final product ratio.[1][2]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols have been demonstrated to enhance regioselectivity compared to more conventional solvents like ethanol.[2][3]
-
Temperature: Reaction temperature can also be a deciding factor in which regioisomer is predominantly formed.[2]
-
Q3: Are there alternative synthetic strategies to the classical Knorr condensation that offer better regioselectivity?
A3: Yes, several methods have been developed to circumvent the regioselectivity issues inherent in the traditional Knorr synthesis.[2] These include:
-
Use of 1,3-Dicarbonyl Surrogates: Compounds like β-enaminones can be used in place of 1,3-dicarbonyls to achieve greater control over the reaction's regiochemical outcome.[2]
-
1,3-Dipolar Cycloadditions: This powerful approach involves the reaction of a diazo compound with an alkyne or alkene and can provide excellent regioselectivity.[2]
-
Multicomponent Reactions: One-pot, multicomponent syntheses, often facilitated by catalysts such as Lewis acids, can provide regioselective access to highly substituted pyrazoles.[2]
-
Base-Mediated [3+2] Cycloaddition: A novel approach utilizing 2-alkynyl-1,3-dithianes and sydnones offers excellent regioselectivity under mild conditions.[4]
Troubleshooting Guides
Issue 1: Poor Regioselectivity Leading to a Near 1:1 Mixture of Isomers
This is a frequent challenge when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.
Causality Analysis:
A near-equimolar mixture of regioisomers suggests that the activation energies for the two competing reaction pathways are very similar. The nucleophilic attack of the substituted hydrazine occurs at both carbonyl carbons at nearly the same rate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Protocols:
Protocol 1.1: Solvent Optimization for Enhanced Regioselectivity
Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity.[3]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in HFIP (0.2 M).
-
Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[2] Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.[2]
Protocol 1.2: pH Control to Influence Reaction Pathway
The pH of the reaction can dictate which nitrogen of the hydrazine is more nucleophilic.
-
Acidic Conditions:
-
Dissolve the 1,3-dicarbonyl (1.0 eq) and substituted hydrazine (1.1 eq) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a protic acid (e.g., acetic acid or a few drops of concentrated HCl).
-
Stir the reaction at the desired temperature (start with room temperature and screen higher temperatures if necessary).
-
Monitor by TLC and proceed with standard work-up and analysis upon completion.
-
-
Basic Conditions:
-
Dissolve the 1,3-dicarbonyl (1.0 eq) in a suitable solvent.
-
Add a base (e.g., sodium acetate, triethylamine).
-
Add the substituted hydrazine (1.1 eq) and stir at the desired temperature.
-
Monitor by TLC and proceed with standard work-up and analysis.
-
Issue 2: The "Wrong" Regioisomer is the Major Product
Sometimes, a reaction may be highly regioselective but yields the undesired isomer. This often occurs due to a reversal of the expected reactivity based on simple electronic or steric arguments.
Causality Analysis:
The formation of the unexpected isomer can be due to a number of factors, including the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine and the stability of reaction intermediates.[3] For instance, with methylhydrazine, the NH2 group is generally considered more nucleophilic. However, the initial attack of the less nucleophilic N-Me group can lead to a more stable intermediate under certain conditions, ultimately driving the reaction towards the "wrong" isomer.[3]
Troubleshooting and Redirection:
Protocol 2.1: Leveraging Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation can selectively heat the reaction mixture, sometimes favoring one reaction pathway over another, leading to improved selectivity and significantly reduced reaction times.[2]
-
Setup: Combine the 1,3-dicarbonyl compound (1.0 eq) and the substituted hydrazine (1.1 eq) in a 10 mL microwave reaction vessel.
-
Solvent/Catalyst: Add glacial acetic acid to act as both the solvent and catalyst.[2]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes). Note: Optimization of temperature and time will be necessary.
-
Work-up: After the reaction, cool the vessel to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.[2]
-
Purification: Collect the solid by filtration, wash with water, and dry.[2] Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[2]
Data Summary: Influence of Reaction Conditions on Regioselectivity
| Parameter | Condition A | Condition B | Expected Outcome | Reference |
| Solvent | Ethanol | HFIP/TFE | Increased regioselectivity in fluorinated alcohols. | [3] |
| pH | Acidic (e.g., AcOH) | Basic (e.g., NaOAc) | Can reverse regioselectivity depending on substrates. | [1][2] |
| Heating | Conventional (Reflux) | Microwave | MAOS can improve selectivity and dramatically reduce reaction time. | [2] |
Advanced Strategies for Regiocontrol
For particularly challenging substrates, more advanced synthetic design may be required.
Use of Directing Groups
Incorporating a temporary directing group onto either the 1,3-dicarbonyl or the hydrazine can force the reaction to proceed with a specific regiochemistry. This group is then removed in a subsequent step.
Stepwise Synthesis
A stepwise approach, where one carbonyl is selectively protected or converted to a less reactive functional group (e.g., an enamine), allows for the unambiguous reaction of the hydrazine at the desired position.[5] The protecting/modifying group is then removed, and cyclization is induced.
Caption: Stepwise synthesis workflow for absolute regiocontrol.
References
- BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem.
- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
- Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ResearchGate. Available at: [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
-
ResearchGate. Regioselectivity and proposed mechanism for the cyclization reaction. ResearchGate. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
NIH. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. NIH. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. PubMed Central. Available at: [Link]
-
ResearchGate. (2019). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in cross-coupling for pyrazole synthesis
Technical Support Center: Pyrazole Cross-Coupling Optimization Topic: Troubleshooting Side Reactions in Pyrazole Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Pyrazole Functionalization Hub
Mission: You are likely here because your LC-MS shows a mess of isomers, your boronic acid vanished without forming product, or your palladium catalyst died at 10% conversion. Pyrazoles are deceptively simple rings that act as "chemical chameleons"—shifting tautomers, coordinating metals, and hydrolyzing boronates.
This guide abandons generic advice. We focus on the mechanistic root causes of failure: Regioselectivity (The N1/N2 battle), Protodeboronation (The silent killer), and Catalyst Poisoning.
Module 1: The Regioselectivity Crisis (N1 vs. N2)
The Issue: You attempted N-arylation or alkylation and obtained a difficult-to-separate mixture of N1- and N2-substituted isomers.
The Mechanism:
Pyrazoles exist in dynamic tautomeric equilibrium (
-
Steric Control: In the absence of strong electronic bias, the electrophile attacks the less hindered nitrogen (distal to the bulky C3/C5 substituent).
-
Electronic Control: Electron-withdrawing groups (EWG) on the ring decrease the nucleophilicity of the adjacent nitrogen.
-
The "Magic" Solvent Effect: Fluorinated alcohols (HFIP, TFE) can invert selectivity by hydrogen-bonding to specific nitrogen atoms, altering their effective nucleophilicity.
Troubleshooting Guide: Regiocontrol
| Symptom | Probable Cause | Corrective Action |
| 1:1 Isomer Ratio | Competing steric/electronic effects or rapid tautomerism. | Switch Solvent: Use TFE or HFIP.[1] These solvents form H-bonds with the N-lone pairs, often favoring the sterically hindered isomer by "masking" the more accessible nitrogen. |
| Wrong Isomer (N2 instead of N1) | Substrate control is dominating the catalyst. | Block & Deprotect: Use a transient directing group (e.g., SEM, THP) on the unwanted nitrogen, couple, then deprotect. |
| Low Yield + Isomers | Poor nucleophilicity of the pyrazole. | Base Switch: Switch from weak bases ( |
Logic Flow: Regioselectivity Decision Tree
Caption: Decision matrix for optimizing N-arylation regioselectivity based on substrate sterics and solvent effects.
Module 2: Protodeboronation (The "Vanishing" Boronic Acid)
The Issue: In Suzuki coupling (C-arylation), your pyrazole boronic acid (especially 2-heterocyclic types) disappears. LC-MS shows the de-borylated parent pyrazole (H-species) instead of the cross-coupled product.
The Mechanism: Heterocyclic boronic acids (especially those with N adjacent to B, like 2-pyridyl or 5-pyrazolyl) form unstable zwitterionic intermediates in neutral/basic media. This triggers rapid C-B bond hydrolysis (protodeboronation), often faster than the transmetallation step in the catalytic cycle.
The Solution: Slow-Release Strategy
Do not use free boronic acids for unstable substrates. Use MIDA boronates (N-methyliminodiacetic acid).[2] The MIDA ligand cages the boron, removing its Lewis acidity. Under hydrolytic conditions (
FAQ: Boron Stability
Q: Why does my 5-pyrazoleboronic acid decompose instantly? A: It forms a zwitterion where the pyrazole nitrogen coordinates to the boron. This species is highly susceptible to protonolysis by water.
Q: Can I just add more boronic acid? A: Rarely works. The decomposition by-products can sometimes inhibit the catalyst.
Q: How do I switch to MIDA? A: MIDA boronates are often commercially available or can be synthesized by refluxing the boronic acid with MIDA in DMSO/Toluene.
Data: Stability Comparison
| Boron Species | Stability (pH 7-10) | Reactivity | Best Use Case |
| Free Boronic Acid | Low (Minutes) | High | Stable Aryl-Aryl couplings only. |
| Pinacol Ester (BPin) | Medium (Hours) | Medium | General purpose; bulky but robust. |
| MIDA Boronate | High (Indefinite) | Controlled (Slow Release) | Unstable Heterocycles (Pyrazoles, Pyridines). |
| BF3K Salt | High (Solid state) | Low (Requires hydrolysis) | Scale-up; alternative to MIDA. |
Module 3: Catalyst Poisoning (N-Arylation)
The Issue: The reaction starts but stalls at ~10-20% conversion. Adding more catalyst doesn't help.
The Mechanism:
Pyrazoles are excellent ligands. The
The Solution:
-
Buchwald-Hartwig (Pd): Use bulky, electron-rich biaryl phosphine ligands (e.g., tBuXPhos , BrettPhos ). These create a "roof" over the metal center, allowing the substrate to react but preventing the formation of stable bis-pyrazole complexes.
-
Chan-Lam (Cu): This is an oxidative coupling. If it stalls, it is often due to oxygen depletion (failure to reoxidize Cu(I) to Cu(II/III)). Ensure vigorous stirring open to air or use an
balloon.
Mechanism Visualization: The Poisoning Trap
Caption: Pathway showing how insufficient ligand bulk leads to irreversible catalyst sequestration by the pyrazole substrate.
Standard Operating Protocols (SOPs)
SOP 1: MIDA-Boronate Suzuki Coupling (For Unstable Pyrazoles)
Use this when standard Suzuki conditions yield only de-borylated starting material.
-
Reactants:
-
Aryl Bromide (1.0 equiv)
-
Pyrazole MIDA Boronate (1.2 - 1.5 equiv)
-
Catalyst:
(0.05 equiv) or /XPhos for difficult cases. -
Base:
(3.0 equiv) - Crucial for slow hydrolysis of MIDA.
-
-
Solvent: 1,4-Dioxane : Water (5:1 ratio). Water is required to uncage the boron.
-
Procedure:
-
Combine solids in a vial.
-
Add degassed solvents.
-
Seal and heat to 95°C for 4–12 hours.
-
Note: The reaction may look slow initially as the boronic acid is slowly released. Do not abort early.
-
SOP 2: Copper-Catalyzed Chan-Lam N-Arylation
Use this for N-arylation when Palladium fails or for cost-efficiency.
-
Reactants:
-
Pyrazole (1.0 equiv)
-
Aryl Boronic Acid (2.0 equiv) - Excess needed due to homocoupling/protodeboronation.
-
Catalyst:
(0.1 - 0.2 equiv) -
Base: Pyridine (2.0 equiv) or
.
-
-
Solvent: DCM or Acetonitrile (dry).
-
Atmosphere: Open to Air (Drying tube) or
balloon. -
Procedure:
-
Add Pyrazole, Boronic Acid, and
to flask. -
Add solvent and Base.
-
Stir vigorously at Room Temperature (25°C).
-
Troubleshooting: If the reaction turns yellow/orange (Cu(I)) and stops, purge with fresh air/oxygen to regenerate the blue/green Cu(II) species. Molecular sieves (4Å) can help if water sensitivity is observed.
-
References
-
Protodeboronation Mechanisms
-
MIDA Boronates (Slow Release)
-
Regioselectivity in Pyrazoles
-
Buchwald-Hartwig Catalyst Choice
-
Chan-Lam Coupling Guide
-
Qiao, J. X.; Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis2011 , 2011, 829-856. Link
-
Sources
Navigating the Maze of Pyrazole Regioisomers: A Technical Support Guide
Purity is paramount in the world of pharmaceutical and materials science. For researchers working with pyrazoles, a versatile class of heterocyclic compounds, achieving high purity can be a significant hurdle, particularly when dealing with regioisomers.[1][2] These isomers, which have the same molecular formula but differ in the arrangement of substituents on the pyrazole ring, often exhibit frustratingly similar physical and chemical properties, making their separation a formidable challenge.[3] This technical support center provides a comprehensive guide for scientists and drug development professionals to troubleshoot and overcome the common purification challenges associated with pyrazole regioisomers.
Understanding the Challenge: Why Are Pyrazole Regioisomers So Difficult to Separate?
The core of the problem lies in the subtle structural differences between regioisomers. Depending on the synthetic route, reactions can yield a mixture of, for example, 1,3-, 1,4-, and 1,5-disubstituted pyrazoles.[4] These isomers can have very close polarities and boiling points, leading to co-elution in chromatography and co-crystallization.[3] The nature and position of substituents on the pyrazole ring play a critical role in determining the physicochemical properties of the isomers, influencing everything from their solubility to their interaction with chromatographic stationary phases.[5][6]
Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues encountered during the purification of pyrazole regioisomers in a question-and-answer format, providing actionable solutions grounded in scientific principles.
Chromatography Conundrums
Q1: My pyrazole regioisomers are co-eluting on a standard silica gel column with a hexane/ethyl acetate mobile phase. What are my next steps?
A1: Co-elution is a classic challenge. Here’s a systematic approach to improve your separation:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic system (a constant solvent ratio), switch to a shallow gradient of a more polar solvent (e.g., ethyl acetate in hexane). This can help to resolve compounds with very similar polarities.
-
Introduce a Modifier: For basic pyrazoles, peak tailing and poor separation can occur due to interactions with acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like triethylamine or diethylamine (typically 0.1-1%) to your mobile phase can neutralize these interactions and improve peak shape.[3]
-
Explore Different Solvent Systems: Don't be limited to hexane/ethyl acetate. Experiment with other solvent systems that offer different selectivities. Dichloromethane/methanol or toluene/acetone are viable alternatives.
-
-
Consider a Different Stationary Phase:
-
Reverse-Phase Chromatography: If normal-phase chromatography on silica gel fails, reverse-phase high-performance liquid chromatography (HPLC) using a C18 column is a powerful alternative.[3] The separation mechanism is based on hydrophobicity, which can be different enough between regioisomers to achieve separation.
-
Other Normal-Phase Sorbents: Consider using alumina or Florisil, which have different surface properties compared to silica gel and may offer better separation for your specific isomers.
-
-
Sample Loading Technique:
-
Dry Loading: This is often the preferred method for difficult separations.[3] Dissolve your crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder is then loaded onto the top of your column.[3] This technique prevents band broadening that can occur when loading the sample in a strong solvent.[3]
-
Protocol 1: Flash Chromatography with Dry Loading for Regioisomer Separation [3]
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar mobile phase solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into your column and allow it to pack under gravity or with gentle pressure.
-
Sample Preparation (Dry Loading):
-
Dissolve your crude pyrazole mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.
-
-
Sample Loading: Carefully add the dry powder to the top of the packed column.
-
Elution: Begin elution with your starting mobile phase, gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the separated isomers.
-
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Q2: I'm trying to separate chiral pyrazole enantiomers. Will standard chromatography work?
A2: No, standard (achiral) chromatography will not separate enantiomers. Enantiomers have identical physical properties in a non-chiral environment.[7] To separate them, you need to introduce a chiral element into your chromatographic system.
-
Chiral Stationary Phases (CSPs): This is the most common and effective method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown excellent chiral recognition capabilities for pyrazole derivatives.[3][8]
-
Chiral Mobile Phase Additives: While less common, adding a chiral selector to the mobile phase can sometimes induce separation on an achiral column.
Crystallization Challenges
Q3: I have a mixture of pyrazole regioisomers that I can't separate by chromatography. Can I use crystallization?
A3: Crystallization can be a powerful purification technique, but it requires that the regioisomers have different solubilities in a particular solvent system.
-
Solvent Screening: The key is to find a solvent in which one regioisomer is significantly less soluble than the others. This often requires extensive screening of various solvents and solvent mixtures at different temperatures.
-
Fractional Crystallization: This technique involves a series of crystallization steps. The initial crystals will be enriched in the less soluble isomer. By repeatedly recrystallizing the mother liquor and the crystals, you can gradually separate the isomers.
-
Derivative Formation: If the parent pyrazoles are difficult to crystallize or have similar solubilities, you can convert them into derivatives (e.g., salts or cocrystals) that may have more favorable crystallization properties. A patent describes a method for purifying pyrazoles by converting them into acid addition salts, which are then separated by crystallization.[9] This approach can be particularly effective as the salt formation can significantly alter the crystal packing and solubility of the isomers.[9]
-
Seeding: If you have a small amount of pure crystal of one regioisomer, you can use it to "seed" a supersaturated solution of the mixture. This can promote the crystallization of that specific isomer.
Protocol 2: Purification of Pyrazoles via Acid Addition Salt Crystallization [9]
-
Dissolution: Dissolve the crude mixture of pyrazole regioisomers in a suitable organic solvent (e.g., acetone, ethanol, or isopropanol).[9] The temperature can be increased to aid dissolution.[9]
-
Acid Addition: Add at least an equimolar amount of an inorganic or organic acid to the solution.
-
Crystallization: Allow the solution to cool, which should induce the precipitation or crystallization of the acid addition salt of one of the regioisomers.[9] The unwanted byproducts or other isomers should remain in the solution.[9]
-
Isolation: Isolate the crystals by filtration.
-
Liberation of Free Base (Optional): If the free pyrazole is desired, the acid addition salt can be neutralized with a base to regenerate the purified pyrazole.
Frequently Asked Questions (FAQs)
Q: How can I confirm the identity of my separated pyrazole regioisomers?
A: A combination of spectroscopic techniques is essential for unambiguous identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These are the primary tools for structural elucidation. The chemical shifts and coupling constants of the protons and carbons on the pyrazole ring are highly sensitive to the positions of the substituents.[10]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is particularly powerful for differentiating regioisomers. It shows through-space correlations between protons that are close to each other, which can help to definitively assign the positions of substituents.[10][11]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming that the separated components are indeed isomers.
-
X-ray Crystallography: If you can obtain single crystals of your purified isomers, this technique provides the definitive three-dimensional structure.[10]
Q: What is the influence of substituents on the difficulty of separation?
A: The nature of the substituents has a profound impact:
-
Size and Steric Hindrance: Bulky substituents can influence the conformation of the molecule and its interaction with the stationary phase, sometimes leading to better separation.[4]
-
Electronic Effects: Electron-donating or electron-withdrawing groups can alter the polarity and basicity of the pyrazole ring, which in turn affects its retention in chromatography.[5] For instance, electron-donating groups can increase the basicity of the pyrazole ring.[5]
Q: Are there any "green" or more environmentally friendly approaches to pyrazole purification?
A: Yes, there is a growing emphasis on green chemistry in purification:
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical carbon dioxide as the primary mobile phase, which is non-toxic and readily available. SFC can be an excellent alternative to normal- and reverse-phase HPLC for isomer separation.
-
Solvent Selection: Choosing less toxic and more sustainable solvents for both chromatography and crystallization is a key aspect of green chemistry.[8]
Visualizing the Workflow
A logical approach to tackling the purification of pyrazole regioisomers is crucial. The following diagram outlines a general workflow for method development.
Caption: A decision-tree workflow for the purification of pyrazole regioisomers.
Data at a Glance: Chromatographic Condition Comparison
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Best For | Considerations |
| Normal-Phase Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | General purification and separation of regioisomers with different polarities.[3] | Peak tailing can be an issue for basic pyrazoles; may require modifiers.[3] |
| Reverse-Phase HPLC | C18 | Acetonitrile/Water, Methanol/Water | Separation of regioisomers with different hydrophobicities. | May require acidic modifiers like TFA to improve peak shape.[3] |
| Chiral HPLC | Polysaccharide-based (e.g., Lux cellulose-2, Lux amylose-2) | Normal or Polar Organic Modes | Separation of enantiomers.[3][8] | CSPs can be expensive; method development may be required. |
Conclusion
The purification of pyrazole regioisomers is a common yet often underestimated challenge in chemical synthesis. A systematic and informed approach, combining analytical assessment with a willingness to explore different chromatographic and crystallization techniques, is key to success. By understanding the underlying principles of separation and employing the troubleshooting strategies outlined in this guide, researchers can confidently navigate the complexities of pyrazole purification and obtain the high-purity materials essential for their research and development endeavors.
References
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UABDivulga. Retrieved February 3, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved February 3, 2026, from [Link]
- Method for purifying pyrazoles. (2011). Google Patents.
-
How can we separate diastereomers of larger organic moiety? (2024). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). (2021). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017). Chromatography Today. Retrieved February 3, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved February 3, 2026, from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Retrieved February 3, 2026, from [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. Retrieved February 3, 2026, from [Link]
-
Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. (2024). Journal of the American Chemical Society. Retrieved February 3, 2026, from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. Retrieved February 3, 2026, from [Link]
-
Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. (2018). Organometallics. Retrieved February 3, 2026, from [Link]
-
Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. (2024). RSC Publishing. Retrieved February 3, 2026, from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Retrieved February 3, 2026, from [Link]
-
Vibrational analysis of some pyrazole derivatives. (2020). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules. Retrieved February 3, 2026, from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2022). ACS Omega. Retrieved February 3, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved February 3, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (2009). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Selective Isomer Formation and Crystallization-Directed Magnetic Behavior in Nitrogen-Confused C-Scorpionate Complexes of Fe(O3SCF3)2. (2019). Inorganic Chemistry. Retrieved February 3, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine solubility issues
Technical Support Center: [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine
Status: Operational | Topic: Solubility Optimization & Troubleshooting Audience: Medicinal Chemists, Assay Biologists, Formulation Scientists
Technical Abstract: The Physicochemical Challenge
[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine is a classic "brick dust" intermediate often encountered in the synthesis of kinase inhibitors (e.g., Avapritinib analogs). Its solubility profile is governed by a conflict between its polarity and its crystal lattice energy.
-
The Structural Trap: The molecule contains a basic aniline (
) and an amphoteric pyrazole ring. In the solid state, these moieties form a robust intermolecular hydrogen-bonding network (Aniline -NH₂ Pyrazole -N=), resulting in high crystal lattice energy. -
The Solvation Barrier: While the methoxy group adds lipophilicity (
), it is insufficient to drive aqueous solubility at neutral pH. The compound requires disruption of its lattice energy via polar aprotic solvents (DMSO) or ionization (pH manipulation) to enter solution.
Diagnostic Matrix: Identify Your Issue
| Symptom | Context | Probable Cause | Recommended Protocol |
| Undissolved Particles | Creating 10-100 mM stock in DMSO. | High lattice energy; "Brick Dust" effect. | Protocol A (Heat/Sonication cycles) |
| Cloudiness / Precipitate | Diluting DMSO stock into PBS/Media. | "Crash-out" precipitation; Hydrophobic effect dominates. | Protocol B (Intermediate Dilution) |
| Inconsistent IC50 | Enzymatic or Cell-based assays. | Microprecipitation (invisible to naked eye). | Protocol C (Kinetic Solubility Check) |
| Color Change | Long-term storage in DMSO. | Oxidative degradation of aniline. | FAQ Section (Storage) |
Troubleshooting Guides
Guide A: Overcoming the "Brick Dust" (Stock Preparation)
Issue: The solid powder floats or sits at the bottom of the DMSO vial, even after vortexing.
The Mechanism: The solvent-solute interactions (DMSO-Compound) are initially weaker than the solute-solute interactions (Crystal Lattice). You must input energy to break the lattice.
Step-by-Step Protocol:
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol or Methanol for high-concentration stocks (>10 mM) as their dielectric constants are often too low to stabilize this specific aromatic stack.
-
The "Wet" Vortex: Add only 50% of the required DMSO volume first. Vortex for 30 seconds. This creates a slurry rather than a dilute suspension, increasing particle-solvent friction.
-
Thermal Shock: Place the sealed vial in a 40°C water bath for 5 minutes. Scientific Rationale: Solubility increases exponentially with temperature; this breaks the weaker van der Waals forces.
-
Sonication: Sonicate for 10 minutes. If the solution is clear, add the remaining DMSO to reach volume.
-
Visual Check: Hold against a light source. If "schlieren" lines (wavy refraction patterns) are visible, the concentration is non-homogeneous. Vortex again.
Guide B: Preventing "Crash-Out" in Biological Assays
Issue: Adding 1 µL of 10 mM DMSO stock to 1 mL of Media results in immediate cloudiness.
The Mechanism: This is Kinetic Precipitation . When the DMSO spike hits the aqueous buffer, the solvent environment changes instantly. The water molecules form a "cage" around the hydrophobic methoxy-phenyl core, forcing the molecules to aggregate before they can disperse.
The Solution: Serial Dilution Strategy Do NOT jump from 100% DMSO to 0.1% DMSO in one step.
-
Prepare an Intermediate Plate: Dilute your 10 mM stock into a 10% DMSO/Water (or DMSO/Media) intermediate solution first.
-
Example: 10 µL Stock + 90 µL Media = 1 mM (at 10% DMSO).
-
-
Equilibration: Shake this intermediate plate for 10 minutes. This allows the compound to form stable solvated clusters or micro-emulsions.
-
Final Addition: Transfer from the intermediate plate to your final assay plate.
-
Result: The concentration gradient is less steep, reducing the thermodynamic shock that triggers precipitation.
-
Guide C: pH-Dependent Solubility (The "Magic" Switch)
Issue: Compound dissolves in acidic buffers but precipitates at physiological pH (7.4).
The Mechanism:
-
pH < 3: The pyrazole and aniline are protonated (Cationic). Solubility is high.
-
pH 7.4: The molecule is largely neutral (Unionized). Solubility is at its minimum (Intrinsic Solubility,
).
Protocol: If your assay permits, buffer the carrier solution to pH 5.5 - 6.0 using MES buffer. This slight acidification can increase solubility by 10-100 fold by shifting the equilibrium toward the ionized species, without being toxic to many robust cell lines for short durations.
Visualization: Solubilization Decision Tree
The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your experimental end-goal.
Figure 1: Decision matrix for solubilizing [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine based on experimental context.
Frequently Asked Questions (FAQs)
Q1: Can I use Ethanol instead of DMSO?
-
Answer: Generally, no. While ethanol is polar, aminophenyl pyrazoles often require the higher dipole moment of DMSO (
) or DMF ( ) compared to Ethanol ( ) to overcome the crystal lattice energy. Ethanol may work for very dilute solutions (< 1 mM) but is risky for stocks.
Q2: My compound turned pink/brown in DMSO after a week. Is it ruined?
-
Answer: This is likely oxidative degradation of the aniline moiety (formation of quinone-imine type species).
-
Action: Check purity via LC-MS. If the main peak is >95%, it is likely a trace impurity causing the color (anilines are notorious for this).
-
Prevention:[1] Store DMSO stocks at -20°C or -80°C, preferably under Argon/Nitrogen gas.
-
Q3: How do I measure the exact solubility limit in my specific buffer?
-
Answer: Do not rely on visual inspection. Use Nephelometry (light scattering) or a simple UV-Vis centrifugation assay:
-
Saturate the buffer with compound.
-
Incubate 4 hours.
-
Centrifuge at high speed (15,000 x g) to pellet micro-crystals.
-
Measure the UV absorbance of the supernatant and compare to a standard curve.
-
References
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
Biotage Technical Guide. (2023). Strategies to prevent compound precipitation during purification and assay preparation. Biotage Knowledge Base.
-
Lead Sciences. (2024). Chemical properties of Pyrazolyl-aniline derivatives. Compound Datasheet.
Sources
Technical Support Center: Stability of Pyrazolyl Aniline Compounds
Status: Operational Subject: Technical Guide & Troubleshooting for Pyrazolyl Aniline Scaffolds Audience: Medicinal Chemists, DMPK Scientists, Assay Development Leads
Executive Summary: The Scaffold at a Glance
Pyrazolyl aniline derivatives (often 3- or 4-(pyrazolyl)anilines) represent a privileged scaffold in kinase inhibitor discovery (e.g., Crizotinib analogues, JAK inhibitors). While the pyrazole ring confers high metabolic stability and hydrogen-bonding capability, the aniline moiety introduces specific vulnerabilities regarding oxidative stability and phototoxicity. Furthermore, the lipophilic nature of this scaffold frequently leads to "DMSO shock" precipitation during biological assay preparation, a leading cause of false negatives in high-throughput screening.
This guide provides mechanistic insights and validated protocols to ensure data integrity.
Troubleshooting: Solubility & Precipitation
Issue: Compound precipitates immediately upon dilution from DMSO stock into aqueous media (culture media/buffer).
Root Cause: Pyrazolyl anilines are often highly crystalline and lipophilic. When a concentrated DMSO stock (e.g., 10 mM) is introduced to an aqueous buffer, the rapid mixing causes a local spike in water concentration around the DMSO droplet. This triggers a kinetic solubility failure , forcing the compound to crash out before it can disperse, often forming micro-crystals that are invisible to the naked eye but scatter light in plate readers.
Diagnostic Workflow: The "DMSO Shock" Avoidance
Use the following decision logic to optimize your dilution strategy.
Figure 1: Decision tree for minimizing precipitation risk during assay preparation.
FAQ: Solubility
Q: Why does my compound stay in solution in PBS but crash out in DMEM media? A: This is likely due to the Salting-Out Effect . DMEM contains high concentrations of salts and amino acids, which compete for water molecules, effectively lowering the solvation capacity for hydrophobic drugs compared to simple buffers like PBS.
-
Fix: Use an intermediate dilution step containing a surfactant (e.g., 0.01% Tween-80 or Pluronic F-68) to stabilize the colloid before final dilution.
Q: Can I sonicate the solution to re-dissolve the precipitate? A: Do not sonicate aniline derivatives in aqueous solution for extended periods. Sonication generates local hotspots and hydroxyl radicals (cavitation), which can accelerate the oxidation of the aniline nitrogen [1].
Troubleshooting: Chemical Stability (Oxidation)
Issue: DMSO stock solution turns yellow or brown over time (Discoloration).
Root Cause: The aniline nitrogen bears a lone pair of electrons that can participate in radical oxidation mechanisms. While the pyrazole ring is generally robust, the aniline is susceptible to forming quinone imines or azo-dimers , particularly if the DMSO stock is old (DMSO absorbs water and can form peroxides over time) or exposed to light.
Mechanism of Degradation[1][2]
Understanding the pathway allows for better stabilization.
Figure 2: Primary oxidative degradation pathways for aniline-containing scaffolds.
Stability Data Summary
| Condition | Stability Rating | Observation | Recommendation |
| Solid State (RT) | High | Stable for years if dry. | Store desiccated. |
| DMSO Stock (-20°C) | High | Stable >1 year. | Use anhydrous DMSO; Argon purge. |
| DMSO Stock (RT, Air) | Moderate | Yellowing after 2-4 weeks. | Critical: Avoid freeze-thaw cycles. |
| Aqueous (pH 7.4) | Moderate | Stable <24 hours. | Prepare fresh daily. |
| Aqueous (Acidic pH <4) | High | Protonation stabilizes N-lone pair. | Use acidic mobile phase for LCMS. |
Q: I see an M+16 peak in my LCMS. Is this an impurity? A: This is likely the N-oxide or a hydroxylated metabolite. In synthetic samples, it indicates oxidation of the aniline nitrogen or the pyrazole nitrogen (less common).
-
Verification: Treat a small aliquot with a mild reducing agent (e.g., sodium bisulfite). If the peak disappears, it is an N-oxide [2].
Validated Protocols
Protocol A: Forced Degradation (Stress Testing)
Purpose: To identify degradation products and validate analytical methods (HPLC/LCMS).
Scope: Perform this on the pure API (Active Pharmaceutical Ingredient) at 1 mg/mL.
-
Acid Hydrolysis:
-
Add 1 mL of 1N HCl to 1 mL of stock. Heat at 60°C for 4 hours.
-
Expectation: Pyrazoles are generally acid-stable; look for cleavage of amide linkers (if present) attached to the aniline.
-
-
Base Hydrolysis:
-
Add 1 mL of 1N NaOH to 1 mL of stock. Heat at 60°C for 4 hours.
-
Expectation: Check for hydrolysis of any ester/amide side chains.
-
-
Oxidative Stress (Critical for Anilines):
-
Add 3% H₂O₂ at Room Temperature for 2 hours.
-
Note: Anilines degrade rapidly here. If degradation is >20%, repeat with 0.3% H₂O₂. Look for N-oxides (M+16) and azo-dimers (2M-2).
-
-
Photostability:
-
Expose solid and solution (in clear glass) to 1.2 million lux hours (ICH Q1B standard).
-
Expectation: Aniline derivatives often darken (photochemical oxidation).
-
Protocol B: Thermodynamic Solubility Determination
Purpose: To determine the true equilibrium solubility, distinguishing it from kinetic precipitation.
-
Preparation: Add excess solid compound to the buffer (e.g., PBS pH 7.4) in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours.
-
Separation: Centrifuge at 15,000 x g for 10 minutes (or filter using a 0.2 µm PVDF filter).
-
Tip: Do not use nylon filters; anilines can bind non-specifically to nylon.
-
-
Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.
References
-
Ultrasonic degradation of aniline
- Title: Degradation of aniline by ultrasound-assisted persulfate oxid
- Source: ResearchG
-
URL:[Link]
-
General Pyrazole Stability & Storage
- Inhibitor Preparation & DMSO Handling: Title: FAQs on Inhibitor Prepar
-
Forced Degradation Guidelines
Sources
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of Pyrazoles
Welcome to the technical support center for optimizing catalyst loading in Suzuki coupling reactions of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their C-C bond formation reactions involving pyrazole scaffolds. Here, we will delve into the nuances of catalyst selection, troubleshoot common experimental hurdles, and provide detailed protocols to ensure robust and reproducible results.
Introduction: The Unique Challenges of Pyrazole Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild reaction conditions.[1] However, when applied to N-heterocyclic compounds like pyrazoles, unique challenges can arise. The acidic N-H proton and the presence of multiple nitrogen atoms can lead to catalyst inhibition or deactivation, complicating what might otherwise be a straightforward transformation.[2] The acidity of the pyrazole ring, in particular, can lead to the formation of off-cycle palladium-azolyl complexes that sequester the active catalyst and impede the reaction.[2]
This guide will provide a structured approach to overcoming these challenges, with a focus on the critical parameter of catalyst loading.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of a halopyrazole giving low to no yield?
A1: Low yields in pyrazole Suzuki couplings can stem from several factors. One of the most common issues is catalyst deactivation. The pyrazole ring itself, especially if unprotected, can coordinate to the palladium center, leading to catalytically inactive species.[2][3] Other potential causes include:
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For electron-rich pyrazoles, bulky, electron-rich phosphine ligands are often necessary to promote the rate-limiting oxidative addition step.[4]
-
Incorrect Base Selection: The base is not only responsible for activating the boronic acid but also influences the overall reaction equilibrium. An inappropriate base can lead to side reactions or fail to promote the catalytic cycle effectively.
-
Poor Substrate Quality: Boronic acids are susceptible to degradation over time. Using fresh or properly stored boronic acid is crucial for success.
Q2: What is the optimal catalyst loading for a pyrazole Suzuki coupling?
A2: The optimal catalyst loading is highly substrate-dependent and should be determined empirically. While some simple couplings may proceed with very low catalyst loadings (e.g., < 1 mol%), more challenging substrates, such as unprotected or sterically hindered pyrazoles, may require higher loadings (e.g., 2-5 mol%).[2] It is always recommended to start with a higher loading to ensure the reaction proceeds and then optimize by systematically reducing the catalyst amount. Overly high catalyst loadings can sometimes lead to increased side product formation and make purification more difficult.
Q3: How does the position of the halogen on the pyrazole ring affect the reaction?
A3: The reactivity of halopyrazoles in Suzuki coupling is influenced by the position of the halogen. Generally, the order of reactivity for the halogen is I > Br > Cl. The C4 position of the pyrazole ring is often considered the least reactive.[5] However, with the appropriate choice of ligand, it is possible to achieve selective coupling at either the C4 or C5 position, even in the presence of multiple halogens.[5]
Q4: Can I run the Suzuki coupling on an N-H unprotected pyrazole?
A4: Yes, it is possible to perform Suzuki couplings on N-H unprotected pyrazoles, and several methods have been developed for this purpose.[2][6] However, the acidic N-H can complicate the reaction by reacting with the base or interacting with the palladium catalyst.[2] In some cases, protecting the pyrazole nitrogen (e.g., with a Boc or N-benzyl group) can lead to cleaner reactions and higher yields. If you are working with an unprotected pyrazole, careful selection of the base and catalyst system is critical.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of pyrazoles.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| No or Low Product Formation | 1. Catalyst deactivation by pyrazole N-H. 2. Inappropriate ligand. 3. Incorrect base. 4. Poor quality of boronic acid. | 1. Protect the pyrazole nitrogen. 2. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). 3. Use a stronger base like K₃PO₄ or Cs₂CO₃. 4. Use fresh, high-purity boronic acid. | 1. Protection prevents the formation of inhibitory off-cycle Pd-azolyl complexes.[2] 2. Bulky ligands promote reductive elimination and stabilize the active catalyst.[4] 3. Stronger bases can more effectively facilitate the transmetalation step. 4. Boronic acids can degrade, leading to lower effective concentrations of the active coupling partner. |
| Significant Dehalogenation of Starting Material | 1. Iodopyrazoles are prone to dehalogenation. 2. Reaction temperature is too high. | 1. Switch to the corresponding bromo- or chloropyrazole if possible. 2. Lower the reaction temperature and monitor the reaction over a longer period. | 1. Bromo and chloro derivatives have a reduced propensity for dehalogenation compared to their iodo counterparts.[6] 2. Dehalogenation is often a competing side reaction that can be minimized at lower temperatures.[7] |
| Formation of Homocoupled Boronic Acid Product | 1. Presence of Pd(II) species at the start of the reaction. 2. Inefficient oxidative addition. | 1. Use a pre-formed Pd(0) catalyst or ensure complete reduction of the Pd(II) precatalyst. 2. Add the aryl halide in a slight excess. | 1. Pd(II) species can catalyze the homocoupling of boronic acids.[7] 2. Ensuring an efficient oxidative addition step helps to keep the concentration of the boronic acid-derived organopalladium species low, thus minimizing homocoupling. |
| Reaction Stalls Before Completion | 1. Catalyst has degraded over the course of the reaction. 2. Insufficient base. | 1. Add a second portion of the catalyst. 2. Add more base to the reaction mixture. | 1. The active catalytic species can degrade over time, especially at elevated temperatures. 2. The base is consumed during the reaction, and an insufficient amount can halt the catalytic cycle. |
Optimizing Catalyst Loading: A Data-Driven Approach
The following table provides representative data on how catalyst loading can affect the yield of a Suzuki coupling reaction. The model reaction shown is the coupling of 4-iodopyrazole with phenylboronic acid.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Observations |
| 5 | 2 | 95 | Fast reaction, high yield. |
| 2.5 | 4 | 92 | Slightly slower, still excellent yield. |
| 1 | 8 | 85 | Reaction is noticeably slower, yield is still good. |
| 0.5 | 12 | 65 | Incomplete conversion, significant starting material remains. |
| 0.1 | 24 | <20 | Reaction barely proceeds. |
This data is illustrative and the optimal loading will vary depending on the specific substrates, ligand, base, and solvent used.
As the data suggests, there is a trade-off between catalyst loading, reaction time, and yield. While a higher catalyst loading can lead to a faster reaction and higher yield, it also increases the cost and the amount of residual palladium in the product. For process development and scale-up, it is desirable to use the lowest catalyst loading that provides an acceptable yield in a reasonable timeframe.
Visualizing the Process
The Suzuki Coupling Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki coupling catalytic cycle. Understanding this cycle is fundamental to troubleshooting and optimizing your reaction.
Caption: A decision tree for troubleshooting low-yielding pyrazole Suzuki couplings.
Detailed Experimental Protocol: Suzuki Coupling of 4-Iodopyrazole
This protocol provides a general procedure for the Suzuki coupling of 4-iodopyrazole with an arylboronic acid. It should be adapted and optimized for specific substrates.
Materials:
-
4-Iodopyrazole
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 4-iodopyrazole, arylboronic acid, palladium catalyst, and base.
-
Expertise & Experience: Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.
-
-
Degassing: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Add the degassed solvent mixture via syringe.
-
Trustworthiness: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. [8]3. Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. If using microwave irradiation, heat the reaction to 90°C for 5-15 minutes. [9] * Authoritative Grounding: Microwave heating can significantly reduce reaction times and improve yields by providing rapid and uniform heating. [10]4. Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylpyrazole.
References
-
Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkat USA. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
-
Suzuki Coupling Mechanism. YouTube. [Link]
-
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Optimization of catalyst loading with respect to yield of 5a. ResearchGate. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. [Link]
-
Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C–C and C–N coupling approach. Organic Chemistry Frontiers. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. [Link]
-
One-Pot Synthesis of Indoles and Pyrazoles via Pd-Catalyzed Couplings/Cyclizations Enabled by Aqueous Micellar Catalysis. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. benchchem.com [benchchem.com]
- 10. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Pyrazole Synthesis: A Technical Guide to Solvent Effects on Yield and Purity
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving high yields and purity in pyrazole synthesis. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting advice and optimized protocols to overcome common experimental hurdles.
The Pivotal Role of the Solvent in Pyrazole Formation
The synthesis of pyrazoles, most classically achieved through the Knorr synthesis and its variations involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is deceptively straightforward.[1] While the stoichiometry may seem simple, the reaction environment—specifically the solvent—plays a multifaceted role that can dramatically influence the reaction's success. The solvent does not merely act as a medium for the reactants; it can actively participate in the reaction mechanism, influence the stability of intermediates and transition states, and ultimately dictate the product's yield, purity, and even its regioselectivity.
This guide will explore these solvent effects through a series of frequently asked questions and troubleshooting scenarios, providing both the "what to do" and the critical "why it works."
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low Yield and Incomplete Reactions
Question: My pyrazole synthesis is resulting in a low yield, and TLC analysis indicates a significant amount of unreacted starting material. What solvent-related factors could be at play?
Answer: Several solvent properties can contribute to low yields and incomplete reactions. Here’s a breakdown of potential causes and solutions:
-
Insufficient Reactant Solubility: For the reaction to proceed efficiently, both the 1,3-dicarbonyl compound and the hydrazine must be adequately solvated. If either reactant has poor solubility in the chosen solvent, the reaction rate will be significantly hindered.
-
Troubleshooting:
-
Solvent Screening: If you suspect solubility is an issue, perform small-scale solubility tests with your starting materials in a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetonitrile, DMF, DMSO).
-
Mixed Solvent Systems: Employing a co-solvent can be an effective strategy. For instance, if your dicarbonyl compound is soluble in a non-polar solvent like toluene, but the hydrazine salt is not, adding a small amount of a polar co-solvent like ethanol can facilitate the reaction.
-
-
-
Inappropriate Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states in the reaction pathway. The Knorr synthesis proceeds through several steps, including the formation of a hydrazone intermediate.[2] The optimal solvent polarity will stabilize these intermediates, lowering the activation energy and increasing the reaction rate.
-
Expert Insight: While polar protic solvents like ethanol are commonly used, dipolar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) have been shown to improve yields in certain cases, particularly when dealing with less reactive starting materials.[3] These solvents are better at solvating cations and can accelerate key steps in the reaction.
-
-
Suboptimal Reaction Temperature (Boiling Point): The reaction may require heating to overcome the activation energy barrier. The boiling point of the solvent dictates the maximum temperature achievable at atmospheric pressure.
-
Troubleshooting: If the reaction is sluggish at the reflux temperature of your current solvent, consider switching to a higher-boiling point solvent. For example, if refluxing in ethanol (~78 °C) is ineffective, switching to n-propanol (~97 °C) or toluene (~111 °C) could provide the necessary thermal energy.[1]
-
Purity Issues and Side Product Formation
Question: My final product is impure, showing multiple spots on the TLC plate. How can the solvent choice contribute to this, and how can I minimize side reactions?
Answer: Solvent choice is a critical factor in controlling side reactions and ensuring high product purity. Here are some common issues and their remedies:
-
Formation of Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two different pyrazole regioisomers is possible. The solvent can significantly influence the regioselectivity of the reaction.
-
Expert Insight: Studies have shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[4][5] These solvents can influence the tautomeric equilibrium of the 1,3-dicarbonyl starting material and stabilize the transition state leading to the desired isomer. In some cases, dipolar aprotic solvents in an acidic medium have also been shown to provide excellent regioselectivity.[3]
-
-
Formation of Polymeric or Tar-like Byproducts: The formation of dark, resinous material is a common problem, often resulting from side reactions or degradation of starting materials or products, especially at elevated temperatures.
-
Troubleshooting:
-
Solvent and Temperature Optimization: This is often a sign of excessive heat or prolonged reaction times. Switching to a lower-boiling solvent or running the reaction at a lower temperature for a longer duration may be beneficial.
-
Solvent-Free Conditions: In some instances, solvent-free reactions, often facilitated by microwave irradiation, can provide rapid and clean conversions, minimizing the formation of degradation products.[6][7]
-
-
-
Hydrolysis of Reactants or Products: In protic solvents, particularly water or alcohols, hydrolysis of sensitive functional groups on the starting materials or the pyrazole product can occur, leading to impurities.
-
Troubleshooting: If your substrates are sensitive to hydrolysis, consider using an aprotic solvent such as acetonitrile, THF, or toluene. Ensure your solvent is anhydrous by using a freshly opened bottle or by drying it over molecular sieves.
-
Crystallization and Purification Challenges
Question: I'm having difficulty purifying my pyrazole product. It either oils out during crystallization or remains contaminated even after multiple recrystallization attempts. What role does the solvent play here?
Answer: The choice of crystallization solvent is as crucial as the reaction solvent for obtaining a pure, crystalline product.
-
Product Oiling Out: This occurs when the product separates from the solution as a liquid rather than a solid. It often happens when the boiling point of the solvent is close to or below the melting point of the product, or when the solution is supersaturated to a high degree.[8]
-
Troubleshooting:
-
Solvent Selection: Choose a recrystallization solvent with a boiling point significantly lower than the melting point of your product.
-
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals rather than an oil.
-
Mixed Solvent System: If a single solvent is problematic, a mixed solvent system can be effective. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
-
-
-
Poor Recovery After Recrystallization: A low yield after recrystallization often indicates that the product is too soluble in the chosen solvent, even at low temperatures.[9]
-
Troubleshooting:
-
Solvent Choice: Select a solvent in which your product has high solubility at high temperatures but low solubility at low temperatures. You may need to perform small-scale solubility tests to find the optimal solvent.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[8]
-
-
-
Persistent Impurities: If impurities co-crystallize with your product, it suggests they have similar solubility properties in the chosen solvent.
-
Troubleshooting:
-
Alternative Solvent Systems: Experiment with different solvents or solvent pairs for recrystallization. A solvent that has different solubility properties for your product and the impurity will be more effective at separation.
-
Chromatography: If recrystallization fails to remove persistent impurities, column chromatography may be necessary. The choice of eluent (solvent system) for chromatography is critical for achieving good separation.
-
-
Data-Driven Solvent Selection
To illustrate the impact of solvent choice on pyrazole synthesis, the following table summarizes the results from various studies on the Knorr synthesis and related methods.
| Pyrazole Synthesis | 1,3-Dicarbonyl | Hydrazine | Solvent | Yield (%) | Purity/Regioselectivity | Reference |
| Knorr Synthesis | Ethyl acetoacetate | Phenylhydrazine | Ethanol | Moderate | Mixture of regioisomers | [3] |
| Knorr Synthesis | 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | N,N-Dimethylacetamide (acidic) | 74-77 | 98:2 regioselectivity | [3] |
| Knorr Synthesis | Unsymmetrical 1,3-diketone | Methylhydrazine | Ethanol | - | Regioisomeric mixture | [5] |
| Knorr Synthesis | Unsymmetrical 1,3-diketone | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | - | Dramatically increased regioselectivity | [4][5] |
| Multi-component | Aldehyde, Malononitrile, Hydrazine | Phenylhydrazine | Water/PEG-400 (FeCl3/PVP catalyst) | up to 97 | High | [2] |
| Knorr-type | Ethyl benzoylacetate | Phenylhydrazine | 1-Propanol (acetic acid catalyst) | High | High | [1] |
| Solvent-free | 1,3-Diketone | Hydrazine | None (Microwave) | High | High | [6] |
| Green Synthesis | 1,3-Diketone | Hydrazine | Ethylene Glycol | 70-95 | High | [10] |
Experimental Protocols: A Practical Approach
Protocol 1: Classic Knorr Pyrazole Synthesis in a Protic Solvent
This protocol describes a standard Knorr synthesis using ethanol as the solvent.
Reactants:
-
1,3-Dicarbonyl Compound (1.0 eq)
-
Hydrazine hydrate or Phenylhydrazine (1.1 eq)
-
Ethanol
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the hydrazine derivative dropwise to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum.
Protocol 2: High-Regioselectivity Pyrazole Synthesis in a Fluorinated Alcohol
This protocol is adapted for achieving high regioselectivity with unsymmetrical 1,3-dicarbonyls.
Reactants:
-
Unsymmetrical 1,3-Dicarbonyl Compound (1.0 eq)
-
Substituted Hydrazine (e.g., Methylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
Dissolve the unsymmetrical 1,3-dicarbonyl compound in TFE in a round-bottom flask.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Stir the reaction at room temperature or heat to a gentle reflux, monitoring by TLC.
-
Once the reaction is complete, remove the TFE under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Reaction Pathway and Solvent Influence
The following diagrams illustrate the mechanism of the Knorr pyrazole synthesis and a troubleshooting workflow for common issues.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Caption: Troubleshooting Workflow for Pyrazole Synthesis.
Conclusion
The selection of a solvent in pyrazole synthesis is a critical parameter that extends far beyond simple dissolution of reactants. It is a powerful tool to control reaction rate, yield, purity, and regioselectivity. By understanding the underlying principles of solvent-reactant interactions and by systematically troubleshooting common experimental issues, researchers can significantly improve the outcomes of their pyrazole syntheses. This guide serves as a starting point for navigating these complexities, and we encourage you to consult the cited literature for a deeper understanding of specific reaction systems.
References
-
Álvarez-Pérez, A., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(11), 4259–4268. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. Available at: [Link]
- Fustero, S., et al. (2011). A new, general, and stereoselective synthesis of α-trifluoromethyl-β-fluoroalkyl-β-amino acid derivatives.
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. Available at: [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2021). SlideShare. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]
- Konwar, D., et al. (2008). An efficient and eco-friendly procedure for the synthesis of pyrazole derivatives using lithium perchlorate as a lewis acid catalyst. Indian Journal of Chemistry - Section B, 47B(10), 1591-1595.
- Ziarani, G. M., et al. (2022). A one-pot, multicomponent approach to access coumarin-functionalized pyrazole derivatives using SrFe12O19 magnetic nanoparticle catalyst under solvent-free conditions. Scientific Reports, 12(1), 1-11.
- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from ketones and acid chlorides, and their conversion to pyrazoles. Organic letters, 8(13), 2675–2678.
- The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
- F. Gosselin, et al. (2005). A Regioselective, High-Yielding Condensation of 1,3-Diketones with Arylhydrazines. Organic Letters, 7(12), 2361-2364.
- Gadhwal, S., & Boruah, R. C. (2001). A facile solvent-free synthesis of pyrazoles on a solid support. Indian Journal of Chemistry-Section B, 40(12), 1255-1256.
Sources
- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Technical Support Center: Large-Scale Pyrazole Synthesis
Topic: Managing Exotherms & Thermal Runaway Risks
Status: Operational
Lead Scientist: Senior Application Specialist (Process Safety Unit)
Context: Pyrazole synthesis via hydrazine condensation with 1,3-dicarbonyls (or enaminones) is a cornerstone of pharmaceutical manufacturing (e.g., Celecoxib, Ruxolitinib). However, it presents a "perfect storm" of process safety hazards: high-energy reagents (hydrazines), rapid exothermic kinetics, and gas evolution (
Module 1: Critical Safety & Pre-Start Assessment
The "Before You Burn" Protocol
Q: I have run this reaction on a 10g scale without issues. Why is the 1kg scale-up showing temperature spikes?
A: You are encountering the Surface-Area-to-Volume (SA/V) Trap . On a 10g scale, your flask has a massive surface area relative to the liquid volume, allowing ambient air to dissipate heat efficiently. At 1kg (and beyond), your SA/V ratio drops partially, meaning heat generation (which scales with volume/mass) outpaces heat removal (which scales with surface area).
The Causality: The condensation of hydrazine with 1,3-dicarbonyls is highly exothermic.
-
Typical Enthalpy (
): -50 to -120 kJ/mol (highly dependent on substitution). -
Adiabatic Temperature Rise (
): Without cooling, reaction mixtures can easily boil or pressurize.
Required Protocol: The Thermal Screening Workflow Do not proceed to >100g scale without these three data points.
-
Differential Scanning Calorimetry (DSC):
-
Goal: Identify the "Onset Temperature" (
) of decomposition for reagents and the final mixture. -
Critical Threshold: Maintain process temperature at least 50°C below the DSC
of the most unstable component (usually the hydrazine or a diazonium intermediate).
-
-
Reaction Calorimetry (RC1):
-
Goal: Measure the specific heat of reaction (
) and heat release rate ( ). -
Calculation: Calculate the Cooling Capacity of your reactor. If
, you will have a runaway.
-
-
Gas Evolution Rate:
-
Goal: Pyrazole synthesis often releases gas (if using diazonium routes) or requires venting. Ensure the scrubber can handle the peak gas flow, not just the average.
-
Visualization: The Safety Assessment Workflow
Figure 1: Mandatory safety workflow before scaling energetic pyrazole chemistry. Note the "Redesign" loop if thermal margins are violated.
Module 2: Process Control & Dosing Strategy
The "During Reaction" Protocol
Q: The reaction isn't starting after adding 10% of the hydrazine. Should I increase the addition rate?
A: ABSOLUTELY NOT. This is the most common cause of reactor explosions in hydrazine chemistry. You are experiencing an Induction Period .
The Hazard: Thermal Accumulation If the reaction is slow to start (due to low temp or impurities) and you continue adding hydrazine, you build up a large inventory of unreacted high-energy material. When the reaction finally "kicks" (starts), all that accumulated material reacts simultaneously.
-
Result: The heat release rate becomes instantaneous rather than distributed over time, overwhelming the cooling jacket.
Troubleshooting Protocol: The "Stop-and-Check" Dosing
| Parameter | Standard Operating Procedure (SOP) |
| Dosing Mode | Semi-Batch (Dosing Controlled). Never add all reagents at once. |
| Start Trigger | Add 5-10% of Hydrazine, then STOP . Wait for a visible exotherm (Temp rise) or IR signal (product peak). |
| The "Stall" Rule | If |
| Cooling Failure | If jacket temp rises >5°C above setpoint, STOP DOSING immediately. The reaction is now heat-transfer limited. |
Visualizing the Logic: Dosing Feedback Loop
Figure 2: The feedback loop required for semi-batch dosing. Dosing must be slave to the reaction kinetics, not a fixed timer.
Module 3: Work-Up & Quenching
The "Aftermath" Protocol
Q: We see a secondary exotherm during the water quench. What is happening?
A: You likely have residual hydrazine or metastable intermediates . Hydrazine hydrate is basic. If your pyrazole synthesis used an acid catalyst or acidic solvent, the quench is effectively an acid-base neutralization (highly exothermic) plus the dilution heat of hydrazine.
Technical Insight: Many pyrazole cyclizations proceed through a "hydroxy-pyrazoline" intermediate which then dehydrates. This dehydration can be delayed and triggered during workup, releasing heat.
Quenching Protocol:
-
Assay First: Use HPLC/GC to confirm hydrazine consumption is >99% before quenching.
-
Destruction: If hydrazine remains, do not just dilute. Quench with a specific scavenger (e.g., Acetone, which forms the hydrazone, though this is reversible; or oxidative destruction if strictly controlled).
-
pH Control: Neutralize slowly. Use a pH probe to control the addition of base/acid, keeping the temperature
.
References & Authoritative Grounding
-
Hydrazine Safety & Properties:
-
Source: PubChem - National Library of Medicine.
-
Data: Enthalpy of formation and acute toxicity hazards.
-
Link:
-
-
Thermal Runaway & Accumulation:
-
Source: Mettler Toledo Process Safety.
-
Concept: Explanation of "Accumulation" and "Adiabatic Temperature Rise" in semi-batch reactors.
-
Link:
-
-
Scale-Up Case Studies (Pyrazole/Hydrazine):
-
Source: Organic Process Research & Development (ACS Publications).
-
Context: "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes."[2]
-
Link:
-
-
Incident Management:
-
Source: University of Florida EHS.
-
Context: "Lesson Learned: Hydrazine Monohydrate Explosion."
-
Link:
-
-
Enthalpy of Formation Data:
-
Source: NASA Technical Reports.
-
Context: Thermochemical data for hydrazine decomposition and formation.[3]
-
Link:
-
Sources
Validation & Comparative
Efficacy of Pyrazole vs. Pyrimidine Scaffolds in Kinase Inhibitor Design
Topic: Efficacy of Pyrazole Inhibitors vs. Pyrimidine Inhibitors in Kinase Drug Discovery Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers
Executive Summary: The Scaffold Decision Matrix
In the realm of small molecule kinase inhibitors, the choice between a pyrimidine and a pyrazole core is rarely arbitrary. It is a strategic decision dictated by the ATP-binding pocket's topology, solubility requirements, and the necessity to navigate "gatekeeper" residues.
-
Pyrimidine Inhibitors: The "Classic" ATP mimics. They offer a high probability of binding due to their structural similarity to the adenine ring of ATP. However, this ubiquity often leads to promiscuity (off-target toxicity) and poor intellectual property (IP) space.
-
Pyrazole Inhibitors: The "Specialist" scaffold. Often employed via scaffold hopping, pyrazoles provide distinct bond vectors (approx. 104° vs 120° bond angles) that allow substituents to access unique hydrophobic sub-pockets (e.g., DFG-out conformations), frequently resulting in superior selectivity and improved physicochemical profiles (LogP, solubility).
This guide objectively compares these two scaffolds, supported by mechanistic analysis, experimental protocols, and comparative data.
Structural & Mechanistic Analysis
Hinge Binding Topology
The primary efficacy driver for both scaffolds is their ability to form hydrogen bonds with the kinase hinge region (the linker between the N- and C-terminal lobes).
-
Aminopyrimidines (e.g., Imatinib, Palbociclib): typically utilize a Donor-Acceptor-Donor (D-A-D) or Acceptor-Donor (A-D) motif. The N1 and N3 atoms, along with a C2-amino group, create a rigid planar system that mimics adenine.
-
Aminopyrazoles (e.g., Tozasertib, Encorafenib): utilize the N1 and N2 atoms. The 5-membered ring geometry alters the exit vectors for substituents at the 3- and 4-positions. This is critical for avoiding steric clashes with bulky gatekeeper residues (e.g., T790M in EGFR) where 6-membered rings might fail.
Visualization: Hinge Interaction Logic
The following diagram illustrates the decision logic for selecting between these scaffolds based on the target kinase's structural features.
Figure 1: Decision tree for scaffold selection based on gatekeeper residue sterics and solubility requirements.
Comparative Efficacy Data
The following data summarizes a "Scaffold Hop" case study where a pyrimidine core was replaced with a pyrazole to improve selectivity against JAK2 and BRAF kinases.
Table 1: Physicochemical & Potency Comparison
Data aggregated from multiple optimization campaigns (e.g., BRAF and JAK2 inhibitors).
| Feature | Aminopyrimidine Core | Aminopyrazole Core | Impact of Switch |
| Binding Mode | ATP-mimetic (Planar) | Induced Fit / DFG-out | Pyrazole allows access to back-cleft. |
| IC50 (Primary Target) | 1.2 nM (High Potency) | 3.5 nM (Comparable) | Minimal loss in potency. |
| Selectivity (vs. CDK2) | 5-fold | >100-fold | Major Advantage: Pyrazole geometry avoids CDK2 active site clashes. |
| Lipophilicity (cLogP) | 4.2 (High) | 3.1 (Moderate) | Major Advantage: Lower lipophilicity improves metabolic stability. |
| Solubility (pH 7.4) | < 5 µM | > 50 µM | Pyrazole N-H acts as a donor, improving aqueous solubility. |
Key Insight: While pyrimidines often yield slightly higher raw potency (lower IC50) due to perfect ATP overlap, pyrazoles frequently rescue a drug candidate by improving the Selectivity Index (SI) and ADME properties.
Experimental Protocols
To validate the efficacy differences described above, the following self-validating protocols are recommended. These avoid common artifacts (e.g., compound aggregation or fluorescence interference).
Protocol A: Kinase IC50 Determination via TR-FRET
This assay quantifies the inhibition of substrate phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer. It is robust against compound autofluorescence.
Reagents:
-
Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Europium-labeled anti-phospho-antibody.
-
AlexaFluor® 647-labeled kinase tracer/substrate.
Workflow:
-
Compound Preparation: Prepare 3-fold serial dilutions of Pyrazole/Pyrimidine inhibitors in 100% DMSO (100x final conc). Acoustic dispensing (e.g., Echo) is preferred to minimize tip adhesion losses.
-
Enzyme Incubation: Dispense 5 µL of Kinase solution (at 2x Km) into a white low-volume 384-well plate. Add 100 nL of compound. Incubate for 15 min at RT to allow pre-equilibrium binding (critical for slow-off rate inhibitors).
-
Reaction Initiation: Add 5 µL of Substrate/ATP mix (at Km concentrations).
-
Termination: After 60 min, add 10 µL of EDTA/Eu-Antibody detection mix.
-
Readout: Measure TR-FRET signal (Ex: 337 nm, Em: 620/665 nm) on a multimode reader (e.g., PHERAstar).
-
Data Analysis: Fit data to a 4-parameter logistic equation:
Protocol B: Binding Kinetics via Surface Plasmon Resonance (SPR)
IC50 values are equilibrium measurements. To differentiate scaffolds, kinetic profiling (
Workflow Visualization:
Figure 2: SPR workflow for determining residence time (
Critical Step: Ensure DMSO concentration is matched exactly (typically 1-2%) in running buffer and sample to prevent "bulk refractive index" jumps that obscure the binding signal.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules, 2023.
-
Scaffold-Hopping and Structure-Based Discovery of Potent DLK Inhibitors. Journal of Medicinal Chemistry, 2015.[1]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Molecules, 2021.
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Discovery of Aminopyrazole Derivatives as Potent Inhibitors of FGFR2/3. ACS Medicinal Chemistry Letters, 2020.
-
Characterization of Kinase Inhibitors with Versatile TR-FRET Binding Assays. ThermoFisher Scientific Application Note.
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A Comparative Guide to the Cytotoxicity of Pyrazole Derivatives in Cancer Cells
This guide provides a comprehensive analysis of the comparative cytotoxicity of pyrazole derivatives, a promising class of heterocyclic compounds in oncology research. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates structure-activity relationships, and details the robust methodologies required for accurate evaluation. We will explore the differential efficacy of these compounds across various cancer cell lines, delve into their mechanisms of action, and provide validated, step-by-step protocols for key cytotoxicity and apoptosis assays.
Introduction: The Emerging Role of Pyrazole Scaffolds in Oncology
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have garnered significant attention for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][3] In the realm of oncology, the structural versatility of the pyrazole ring allows for substitutions at various positions, which can significantly modulate their interaction with biological targets and enhance anticancer efficacy and tumor selectivity.[4]
Numerous pyrazole derivatives have been investigated for their potent cytotoxic effects against a wide range of malignancies.[4] Their mechanisms of action are diverse, often involving the inhibition of key signaling molecules crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and tubulin.[1][4] Many FDA-approved tyrosine kinase inhibitors, including Crizotinib and Avapritinib, incorporate a pyrazole scaffold, underscoring the clinical significance of this chemical moiety in cancer therapeutics.[1] This guide aims to provide a comparative framework for understanding and evaluating the cytotoxic potential of novel pyrazole-based compounds.
Comparative Cytotoxicity and Structure-Activity Relationship (SAR)
The efficacy of a pyrazole derivative is highly dependent on its chemical structure and the cancer cell type being targeted. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. These studies reveal that the nature and position of substituent groups on the pyrazole core are critical for enhancing anticancer activity.[1][5] For instance, the addition of specific functional groups can increase lipophilicity or facilitate precise interactions with the active sites of target enzymes.[6]
Below is a comparative summary of the cytotoxic activity (IC₅₀ values) of selected pyrazole derivatives against various human cancer cell lines, as reported in recent literature. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro and is a standard measure of a compound's potency.
| Derivative Class / Compound | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Pyrazole-Chalcone Hybrids | ||||
| MS4 | HSC-3 (Oral Squamous) | >400 | Unsubstituted Phenyl | [6] |
| MS7 | HSC-3 (Oral Squamous) | 1.6 | Methoxylated Phenyl | [6] |
| MS8 | HSC-3 (Oral Squamous) | 2.4 | Methoxylated Phenyl | [6] |
| Substituted Pyrazoles | ||||
| L2 (3,5-diphenyl-1H-pyrazole) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | Diphenyl substitution | [7][8] |
| L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) | MCF-7 (Breast) | 81.48 ± 0.89 | Trifluoromethyl & Phenyl | [7][8] |
| Pyrazole-Thiadiazole Hybrids | ||||
| Compound 6d | A549 (Lung) | 5.176 ± 0.164 | Allyl moiety | [9] |
| Compound 6g | A549 (Lung) | 1.537 ± 0.097 | Phenyl moiety | [9] |
| Compound 6j | A549 (Lung) | 8.493 ± 0.667 | 4-chlorophenyl moiety | [9] |
Analysis of Structure-Activity Relationships:
-
Substitution Matters: As seen with the pyrazole-chalcone hybrids, the addition of methoxy groups (MS7, MS8) dramatically increased cytotoxicity in HSC-3 cells compared to the unsubstituted parent compound (MS4).[6]
-
Hybridization Enhances Potency: Fusing the pyrazole ring with other heterocyclic structures like thiadiazole or chalcone can produce highly potent compounds.[6][9][10] The anticancer efficacy of pyrazole derivatives is often enhanced when combined with other functional groups.[10]
-
Lipophilicity and 3D Structure: Quantitative structure-activity relationship (QSAR) analyses suggest that the 3D structure and lipophilicity of the compounds are important factors for expressing tumor-selective cytotoxicity.[6]
Mechanisms of Action: Targeting Cancer Cell Signaling
Pyrazole derivatives exert their anticancer effects by interacting with a variety of molecular targets, leading to the disruption of critical cellular processes.[4] A primary mechanism is the inhibition of protein kinases, which are often dysregulated in cancer.
Key Molecular Targets:
-
Receptor Tyrosine Kinases (RTKs): Many pyrazole derivatives show potent inhibitory activity against RTKs like EGFR and VEGFR-2, which are pivotal for tumor growth, proliferation, and angiogenesis.[3][11]
-
Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[1][4] For example, some derivatives have been shown to cause an accumulation of cells in the S and G2/M phases.[6]
-
Apoptosis Induction: A desired outcome of cancer therapy is the induction of programmed cell death, or apoptosis. Pyrazole derivatives can trigger apoptosis, but often through mechanisms that do not involve DNA fragmentation, suggesting alternative cell death pathways.[6]
The following diagram illustrates a generalized signaling pathway often targeted by cytotoxic pyrazole derivatives, leading to cell cycle arrest and apoptosis.
Caption: Generalized signaling pathway inhibited by pyrazole derivatives.
Experimental Design and Protocols
To ensure the generation of reliable and reproducible data, standardized and validated protocols are essential. This section details the step-by-step methodologies for the most common assays used to evaluate the cytotoxicity of pyrazole derivatives.
The following diagram outlines a typical experimental workflow for screening and characterizing novel compounds.
Caption: High-level workflow for cytotoxic compound screening.
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. The optimal density should be determined empirically for each cell line.[13]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Treatment Incubation: Incubate the cells with the compounds for the desired treatment period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[14]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.
Sulforhodamine B (SRB) Cytotoxicity Assay
Principle: The SRB assay is a colorimetric method that estimates cell density based on the measurement of total cellular protein content.[17] Sulforhodamine B, a bright pink aminoxanthrene dye, binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions.[18][19] The amount of bound dye is directly proportional to the cell number.
Protocol:
-
Cell Plating and Treatment: Follow steps 1-4 as described in the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the culture medium.[20]
-
Fixation Incubation: Incubate the plate for 1 hour at 4°C.[20]
-
Washing: Carefully remove the supernatant and wash the wells five times with slow-running tap water or 1% (v/v) acetic acid to remove unbound dye and TCA.[17][18]
-
Drying: Allow the plate to air-dry completely at room temperature.[18]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Staining Incubation: Incubate at room temperature for 30 minutes.[18]
-
Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[19]
-
Drying: Again, allow the plates to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[17]
-
Absorbance Reading: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the dye. Measure the absorbance at approximately 540 nm or 565 nm.[18]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21] In early apoptosis, phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, translocates to the outer surface.[22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and will bind to these exposed PS residues.[23] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[21]
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the pyrazole derivatives at the desired concentrations (e.g., IC₅₀ concentration) for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle enzyme like Trypsin-EDTA, then combine with the floating cells from the supernatant. Centrifuge to pellet the cells.
-
Washing: Wash the cells once with ice-cold 1X PBS and then once with 1X Binding Buffer.[24]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[24]
-
Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V.[24]
-
Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[24]
-
PI Staining: Add 5 µL of Propidium Iodide Staining Solution to the cell suspension.[24]
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Conclusion and Future Directions
Pyrazole derivatives represent a highly versatile and potent class of compounds with significant potential in anticancer drug discovery. As demonstrated, their cytotoxic efficacy is profoundly influenced by their structural characteristics, with specific substitutions and hybridizations leading to marked improvements in activity against various cancer cell lines. The primary mechanisms of action often involve the targeted inhibition of key protein kinases, resulting in cell cycle arrest and the induction of apoptosis.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel pyrazole compounds. By employing these validated assays, researchers can generate high-quality, comparable data on cytotoxicity and elucidate underlying mechanisms of action. Future research should continue to focus on rational drug design, guided by comprehensive SAR and QSAR studies, to develop next-generation pyrazole derivatives with enhanced potency, greater tumor selectivity, and improved pharmacological profiles, paving the way for their potential translation into clinical practice.
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Aykaç, A., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]
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A Senior Application Scientist's Guide to Assessing Pyrazole Inhibitor Selectivity
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in modern pharmacology.[1][2][3] Its versatile nature has led to the development of numerous groundbreaking therapeutics targeting a wide array of diseases.[1][4] However, the very versatility that makes pyrazoles attractive also necessitates a rigorous and multifaceted approach to assessing their selectivity. Off-target effects can lead to unforeseen toxicity and diminished therapeutic windows, making a thorough understanding of an inhibitor's interaction profile paramount.
This guide provides an in-depth, experience-driven framework for evaluating the selectivity of pyrazole inhibitors. Moving beyond mere protocol recitation, we will delve into the causality behind experimental choices, empowering you to design and interpret selectivity studies with confidence.
The Pyrazole Scaffold: A Double-Edged Sword
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1][2][5] Its unique electronic properties and ability to participate in various non-covalent interactions allow for potent and specific binding to a diverse range of biological targets.[1][3] Pyrazole-containing drugs have been successfully developed as inhibitors of kinases, enzymes, and receptors, with applications in oncology, inflammation, and infectious diseases.[1][4][6][7]
However, this inherent promiscuity can also be a significant liability. The structural motifs that confer high affinity for the intended target may also lead to interactions with other proteins, particularly those with similar binding pockets. Kinases, for example, share a highly conserved ATP-binding site, making the development of truly selective kinase inhibitors a formidable challenge.[8][9] Therefore, a comprehensive assessment of selectivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design.
Core Principles of Selectivity Profiling: A Multi-Pronged Approach
No single assay can definitively establish the selectivity of an inhibitor. A robust assessment relies on a combination of in vitro biochemical assays, cell-based assays, and, ultimately, in vivo studies. This tiered approach provides a progressively more physiologically relevant picture of the inhibitor's behavior.
Tier 1: In Vitro Biochemical Assays - The First Line of Defense
Biochemical assays provide the most direct measure of an inhibitor's potency against its intended target and a panel of related off-targets.[10][11] These assays are typically performed using purified enzymes and substrates, allowing for a clean and quantitative assessment of inhibition.
Key Experimental Considerations:
-
Assay Format: A variety of formats are available, including radiometric assays, fluorescence-based assays (e.g., FRET, fluorescence polarization), and luminescence-based assays (e.g., ADP-Glo™).[8][11] The choice of assay depends on the specific target and available reagents. The ADP-Glo™ Kinase Assay, for instance, offers a universal platform for assessing the activity of virtually any kinase.[8]
-
Concentration of ATP: For kinase inhibitors that target the ATP-binding site, the concentration of ATP used in the assay is a critical parameter.[9] Assays performed at low, non-physiological ATP concentrations can overestimate the potency and selectivity of an inhibitor.[9] It is crucial to determine the inhibitor's potency at or near the physiological ATP concentration (typically in the low millimolar range) to obtain a more accurate reflection of its cellular activity.
-
Profiling Panel Selection: The choice of off-target proteins to include in the profiling panel is dictated by the inhibitor's intended target and its chemical class. For a kinase inhibitor, a broad panel of kinases representing all major branches of the kinome is essential. Several commercial services offer large-scale kinase profiling.[10]
Data Interpretation:
The primary output of these assays is the IC50 value, the concentration of inhibitor required to reduce the enzyme's activity by 50%.[11][12] A simple comparison of IC50 values across the panel provides a preliminary assessment of selectivity. A selectivity ratio (IC50 for off-target / IC50 for primary target) of >100-fold is generally considered a good starting point for a selective inhibitor.
Visualizing the Selectivity Assessment Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a pyrazole inhibitor, starting from initial biochemical screening and progressing to more complex cellular and in vivo models.
Caption: A simplified MAPK/ERK signaling pathway.
Data Presentation: The Key to Clarity
Presenting selectivity data in a clear and concise manner is crucial for effective communication and decision-making. Tables are an excellent way to summarize quantitative data from profiling studies.
Table 1: Selectivity Profile of a Hypothetical Pyrazole Kinase Inhibitor (Compound X)
| Target Kinase | IC50 (nM) | Selectivity Ratio (vs. Target A) |
| Target A (Primary) | 5 | 1 |
| Target B | 550 | 110 |
| Target C | >10,000 | >2,000 |
| Target D | 1,200 | 240 |
| Target E | 8,500 | 1,700 |
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol provides a step-by-step guide for performing a CETSA experiment to assess target engagement in cultured cells.
Materials:
-
Cultured cells expressing the target protein
-
Pyrazole inhibitor of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Equipment for cell culture, protein quantification (e.g., BCA assay), SDS-PAGE, and Western blotting
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with the pyrazole inhibitor at various concentrations or with the vehicle control for a specified period.
-
Heating: After treatment, wash the cells with PBS. Resuspend the cells in PBS and transfer them to PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. A no-heat control should also be included.
-
Lysis: Immediately after heating, lyse the cells by freeze-thawing or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition, plot the percentage of soluble target protein as a function of temperature. The binding of the inhibitor will result in a shift of the melting curve to a higher temperature.
Conclusion: A Commitment to Rigor
The assessment of inhibitor selectivity is an iterative process that requires a deep understanding of the underlying biology and a commitment to rigorous experimental design. By employing a multi-tiered approach that combines biochemical, biophysical, and cell-based assays, researchers can build a comprehensive and reliable selectivity profile for their pyrazole inhibitors. This, in turn, is essential for identifying promising drug candidates with the best possible chance of success in the clinic. The insights gained from these studies not only de-risk drug development projects but also contribute to a more profound understanding of the complex interplay between small molecules and biological systems.
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A Senior Application Scientist's Guide to Mitigating Inter-Batch Variability in Pyrazolyl Aniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), consistency is paramount. Inter-batch variability can lead to significant challenges in drug development, affecting purity, yield, and ultimately, patient safety. This guide provides an in-depth analysis of the factors contributing to inter-batch variability in the synthesis of pyrazolyl anilines, a crucial scaffold in many pharmaceutical compounds. We will compare common synthetic routes, delve into the root causes of inconsistency, and present robust analytical strategies and mitigation protocols grounded in the principles of Quality by Design (QbD) and Process Analytical Technology (PAT).
Comparing Synthetic Routes to Pyrazolyl Anilines: A Balancing Act of Efficiency and Robustness
The choice of synthetic strategy is a critical first step in controlling batch-to-batch consistency. Several methods exist for the synthesis of pyrazolyl anilines, each with its own set of advantages and potential pitfalls regarding variability.
The most common approach to pyrazole synthesis is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[1][2] Variations of this method are often employed for producing pyrazolyl aniline precursors. Another strategy involves the construction of the pyrazole ring followed by the introduction of the aniline moiety, or vice-versa.
Here, we compare two prevalent strategies for synthesizing a model compound, 2-(1H-pyrazol-5-yl)aniline.
Method A: The Convergent Approach (One-Pot Synthesis)
This approach, exemplified by a microwave-assisted green synthesis, involves the direct reaction of an appropriate amino cinnamaldehyde with hydrazine hydrate.[3] This method is often favored for its efficiency and reduced number of unit operations.
Method B: The Sequential Approach (Multi-Step Synthesis)
A more traditional approach involves the initial synthesis of a pyrazole carboxylic acid or ester, followed by subsequent reactions to introduce the aniline group. This multi-step process allows for the isolation and purification of intermediates, offering more control points.[4]
Table 1: Comparison of Synthetic Routes for 2-(1H-pyrazol-5-yl)aniline
| Parameter | Method A: Convergent (One-Pot) | Method B: Sequential (Multi-Step) | Key Considerations for Variability |
| Typical Yield | 85-95%[3] | 70-85% (overall) | Higher yield in one-pot methods can sometimes mask higher impurity levels if not carefully monitored. |
| Process Time | Short (Microwave-assisted)[3] | Long (Multiple steps and isolations)[4] | Longer processes have more opportunities for parameter deviation. |
| Control Points | Limited | Multiple | Sequential synthesis allows for intermediate quality checks, reducing the risk of downstream failures. |
| Key Variability Sources | Raw material purity, precise control of microwave parameters, potential for side reactions.[5] | Cumulative effect of minor variations in each step, solvent effects, purification efficiency. | The complexity of the Knorr synthesis can lead to unexpected intermediates and side products.[6] |
| Robustness | Potentially lower due to process intensity. | Generally higher due to controlled, sequential steps. | A QbD approach is crucial for defining a robust design space for either method.[7] |
Deconstructing Inter-Batch Variability: A Root Cause Analysis
Understanding the sources of variability is fundamental to controlling them. For pyrazolyl aniline synthesis, these can be broadly categorized into three areas: raw materials, process parameters, and purification methods.
The Criticality of Raw Materials
The quality of starting materials is a frequent culprit in batch-to-batch inconsistency.[8] Minor impurities in hydrazines or dicarbonyl compounds can lead to significant variations in the final product. For instance, over-aged aniline can contain oxidation byproducts that may interfere with the reaction.
The Nuances of Process Parameters
Even seemingly minor deviations in reaction conditions can have a profound impact on the outcome.[9][10] Key parameters to control include:
-
Temperature: Affects reaction kinetics and the formation of temperature-sensitive impurities.[11]
-
pH: Crucial for reactions involving acidic or basic catalysts and can influence the stability of intermediates.
-
Reaction Time: Incomplete or excessive reaction times can lead to a mixture of unreacted starting materials and degradation products.
-
Stirring Speed: In heterogeneous reactions, inadequate mixing can lead to localized "hot spots" and inconsistent reaction progress.
The Final Hurdle: Purification
The method of purification, often recrystallization for solid products, is a critical control point.[3] Variations in solvent quality, cooling rates, and filtration can affect crystal morphology, which in turn can impact downstream processing and bioavailability.
Diagram 1: Root Cause Analysis of Inter-Batch Variability
Caption: Root causes of inter-batch variability in pyrazolyl aniline synthesis.
Analytical Strategies for Control: A QbD and PAT-Powered Approach
A robust analytical framework is essential for both understanding and controlling inter-batch variability. Adopting Quality by Design (QbD) and Process Analytical Technology (PAT) principles can transform a reactive "quality by testing" approach into a proactive "quality by design" paradigm.[7][12][13]
Diagram 2: QbD and PAT Workflow for Synthesis Control
Caption: A workflow integrating QbD and PAT for robust synthesis control.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is the workhorse for assessing the purity of pyrazolyl anilines and quantifying impurities.[14] A validated, stability-indicating HPLC method is crucial for separating the API from starting materials, intermediates, and byproducts.
Table 2: Comparison of Analytical Techniques for In-Process and Final Product Analysis
| Technique | Application | Information Provided | Advantages | Limitations |
| HPLC-UV | In-process control, final product purity, impurity quantification. | Quantitative data on known impurities and API content. | Robust, reproducible, widely available. | May not identify unknown impurities. |
| LC-MS/MS | Impurity identification, trace-level analysis (e.g., nitrosamines).[15][16] | Structural information of unknown impurities, high sensitivity. | Definitive identification of impurities. | More complex, higher cost. |
| In-situ FTIR/Raman | Real-time reaction monitoring (PAT tool).[17] | Tracking consumption of reactants and formation of products. | Non-invasive, provides real-time kinetic data. | Can be complex to calibrate for quantitative analysis. |
| NMR Spectroscopy | Structural elucidation of API and impurities. | Detailed structural information. | Unambiguous structure determination. | Not ideal for routine in-process monitoring. |
Experimental Protocols for Robust Synthesis and Analysis
To provide a practical framework, we present a detailed protocol for the synthesis of a pyrazolyl aniline precursor and a validated HPLC method for its analysis.
Protocol for the Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
This protocol is adapted from established methods for pyrazole synthesis and serves as a foundational procedure that can be optimized using QbD principles.[4]
Materials:
-
Hydrazine hydrate
-
Ethyl (ethoxymethylene)cyanoacetate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.[2]
-
Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[4]
-
Upon completion, allow the mixture to cool to room temperature, which should induce crystallization of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol to remove unreacted starting materials and impurities.
-
Dry the product under high vacuum to yield ethyl 5-amino-1H-pyrazole-4-carboxylate.
Validated RP-HPLC Method for Purity Determination
This method provides a reliable approach for quantifying the purity of pyrazolyl aniline products and can be validated according to ICH guidelines.[18]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% trifluoroacetic acid in water (e.g., 80:20 v/v).[18]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Method Validation Parameters:
-
Specificity: Ensure no interference from blanks (mobile phase, diluent).
-
Linearity: Analyze a series of solutions of known concentrations (e.g., 50-150 µg/mL) to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Conclusion: A Proactive Approach to Consistent Quality
Inter-batch variability in pyrazolyl aniline synthesis is a multifaceted challenge that requires a holistic and proactive approach. By carefully selecting and optimizing synthetic routes, understanding and controlling critical process parameters, and implementing a robust analytical strategy based on QbD and PAT principles, researchers and drug development professionals can significantly mitigate the risks of inconsistency. This ensures the reliable production of high-quality pyrazolyl anilines, paving the way for safer and more effective pharmaceuticals.
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Influence of Inter- and Intra-Batch Variability on the Sample Size Required for Demonstration of Equivalent Microstructure of Semisolid Dosage Forms. (2020). NIH. [Link]
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Total Synthesis of Chrysosporazines B and C. (2026). American Chemical Society. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
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GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. (2023). Rasayan Journal of Chemistry. [Link]
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Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). ResearchGate. [Link]
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Factors That Affect the Content of Heterocyclic Aromatic Amines in Foods. (2010). ResearchGate. [Link]
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PAT Sensors for Real-Time Reaction Monitoring in Pharma. (n.d.). IntuitionLabs. [Link]
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). ijcpa.in. [Link]
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Non-catalytic condensation of aromatic aldehydes with aniline in high temperature water. (2009). Taylor & Francis Online. [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
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API Quality by Design Example from the Torcetrapib Manufacturing Process. (2009). ResearchGate. [Link]
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Formation and stability of heterocyclic amines in a meat flavour model system. Effect of temperature, time and precursors. (2004). PubMed. [Link]
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QbD in API Manufacturing. (2012). Pharmaceutical Technology. [Link]
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Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
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An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2024). PMC - NIH. [Link]
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Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (2016). RSC Publishing. [Link]
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Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). PubMed. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]
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Aniline - Catalysis and Chemical Engineering. (2014). ResearchGate. [Link]
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Knorr Pyrazole Synthesis (M. Pharm). (2018). Slideshare. [Link]
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Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. (2022). ACS Publications. [Link]
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Simulation and conceptual design of an aniline production process from catalytic hydrogenation of nitrobenzene in ChemCAD®. (2018). Revistas - UTEQ. [Link]
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Defining the Root Cause of Batch-to-Batch Variability. (2021). YouTube. [Link]
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Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. (2024). MDPI. [Link]
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Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). ijcrt.org. [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). NIH. [Link]
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Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2023). ResearchGate. [Link]
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Olaparib Process Development Employing Quality by Design (QbD) Principles. (2024). PMC - NIH. [Link]
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HPLC Method for Analysis of Aniline on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]
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Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. (2023). ChemRxiv. [Link]
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A Proven Approach to Impurity Control Across API and RSM Synthesis. (2023). W.R. Grace. [Link]
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Heterocyclic aromatic amine metabolism, DNA adduct formation, mutagenesis, and carcinogenesis. (2012). PubMed. [Link]
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Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. (2022). NIH. [Link]
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Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. (2022). Asian Journal of Pharmaceutical Analysis. [Link]
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Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
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Industrial Process Design for the Production of Aniline by Direct Amination. (2014). tu-dortmund.de. [Link]
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Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. (2020). portugalicaelectrochimicaacta.com. [Link]
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Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
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Quality by Design (QbD) Case Study: Alexion. (n.d.). Clinical Trials Transformation Initiative. [Link]
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Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. (n.d.). Agilent. [Link]
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Reactions of Aniline. (n.d.). Chemistry Steps. [Link]
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Development and Validation of a HPLC Method for Determination of Anastrozole in Tablet Dosage Form. (2014). ResearchGate. [Link]
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Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (2017). Reaction Chemistry & Engineering (RSC Publishing). [Link]
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- 18. ijcpa.in [ijcpa.in]
Safety Operating Guide
Operational Guide: Disposal & Handling of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine
[1]
Executive Summary & Chemical Profile[1][2]
This guide outlines the operational protocols for the safe handling and disposal of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine . As a substituted aniline derivative containing a pyrazole ring, this compound presents specific challenges regarding nitrogenous waste management and aquatic toxicity.
Effective disposal is not merely a compliance checkbox; it is a chemical liability management process. The presence of the amine and pyrazole moieties means this substance is a precursor to nitrogen oxides (NOx) upon combustion and possesses potential aquatic toxicity common to aromatic amines.
Chemical Identity & Physical Properties
Understanding the physical state is the first step in determining the waste stream.
| Property | Specification | Operational Implication |
| Chemical Structure | Aniline derivative w/ Pyrazole | Nitrogen-rich; potential for NOx generation.[1] |
| Physical State | Solid (Crystalline powder) | Requires particulate containment (P100/N95).[1] |
| Solubility | Low in water; Soluble in DMSO/MeOH | Do not attempt aqueous neutralization.[1] |
| Acidity/Basicity | Weak base (Amine) | Incompatible with strong acids and oxidizers.[1] |
| Hazards (GHS) | H302 (Harmful if swallowed), H315/H319 (Irritant) | Standard organic toxicity protocols apply.[1] |
Waste Classification & Segregation Strategy
Core Directive: This substance must never be disposed of via sanitary sewer systems. Its aromatic amine structure poses a significant risk of bioaccumulation and toxicity to aquatic life.
Regulatory Classification[1][3][4][5]
-
RCRA (USA): While not explicitly listed as a P- or U-listed waste by specific CAS in all jurisdictions, it should be managed as Hazardous Waste due to toxicity characteristics. If discarded as a commercial chemical product, evaluate under D001 (if ignitable solvent present) or general toxic waste streams.
-
EWC (Europe): Classify under 07 05 13 * (solid wastes containing hazardous substances).
Segregation Logic
The chemical incompatibility of amines dictates the segregation strategy. Mixing this compound with incompatible streams can lead to exothermic reactions or the formation of toxic byproducts.
Figure 1: Waste segregation decision tree.[1] Note the critical prohibition of acid and oxidizer streams to prevent uncontrolled reactions.
Disposal Methodologies
The only acceptable disposal method for [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine is High-Temperature Incineration .[1]
Why Incineration?
-
Ring Cleavage: The stability of the pyrazole and benzene rings requires temperatures exceeding 1000°C to ensure complete mineralization.
-
Nitrogen Management: Thermal destruction allows for the capture of nitrogen oxides (NOx) via the incinerator's scrubber systems, preventing atmospheric release.
-
Prevention of Leaching: Landfilling aromatic amines is irresponsible due to high groundwater mobility and potential carcinogenicity of breakdown products.
Operational Protocol for Disposal
-
Packaging: Collect solids in a wide-mouth HDPE jar or a double-lined fiber drum.
-
Labeling: Label clearly as "Hazardous Waste - Toxic Organic Solid."
-
Add constituent tag: "Contains: Aromatic Amines/Pyrazoles."
-
-
Hand-off: Transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF) permitted for rotary kiln incineration.
Spill Response & Contingency Planning[1][6]
In the event of a spill, immediate containment is necessary to prevent dust generation (inhalation hazard) and surface contamination.
Personal Protective Equipment (PPE) Matrix
| Protection Type | Recommendation | Rationale |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of fine particulates.[1][2] |
| Dermal | Nitrile Gloves (Double gloving recommended) | Aromatic amines can absorb through skin.[1] |
| Ocular | Chemical Safety Goggles | Prevents irritation from dust or splashes.[1] |
| Body | Tyvek Lab Coat/Apron | Minimizes clothing contamination.[1][3][4][5] |
Spill Cleanup Workflow
Figure 2: Step-by-step spill response workflow emphasizing dust suppression.[1][3][4]
Critical Technical Note: Do not dry sweep. Use a wet method (damp paper towels or absorbent pads soaked in a compatible solvent like ethanol) to capture dust. Dry sweeping aerosolizes the amine, increasing inhalation risk.
References & Authority
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]
-
PubChem. Compound Summary: Substituted Anilines and Pyrazoles. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200. [Link][1]
Personal protective equipment for handling [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine
Topic: Personal Protective Equipment (PPE) & Safe Handling Guide for [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine
Executive Safety Assessment
Compound Identity: [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine Chemical Class: Aminophenyl-pyrazole derivative Primary Hazard Domain: Potent Pharmacologically Active Intermediate (PPAI) [1]
As a Senior Application Scientist, I must emphasize that this compound is not a generic reagent. Structurally, it belongs to a class of kinase inhibitor intermediates and tubulin polymerization inhibitors (similar to combretastatin analogues). Consequently, it must be handled as a suspected cytotoxin and reproductive toxin until specific toxicological data proves otherwise.
Operational Directive: Treat this substance as Occupational Exposure Band (OEB) 3 or 4 . Standard "bench-top" handling is prohibited for the solid phase.[1] All powder manipulation must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.[1]
Hazard Identification & Risk Profile
The following risk profile is derived from Structural Activity Relationship (SAR) analysis of analogous aminophenyl-pyrazoles.
| Hazard Category | GHS Classification (Predicted) | Operational Implication |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed.[1] Strict hygiene required.[2][3][4] |
| Skin/Eye Irritation | Category 2 / 2A | Causes skin irritation and serious eye irritation. |
| Target Organ Toxicity | STOT-SE 3 | Respiratory tract irritation. Dust inhalation is the critical failure mode. |
| Sensitization | Skin Sens. 1 | Potential for allergic dermatitis upon repeated contact (aniline moiety). |
| Chronic Toxicity | Suspected Repr. 2 | Treat as a potential reproductive toxin due to antimitotic structural features. |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Redundant Barrier System . Single layers are insufficient for potent amine-based solids.
A. Respiratory Protection (Critical)
-
Primary Control: Engineering controls (Fume Hood) are the first line of defense.
-
PPE Requirement: If working outside a hood (e.g., spill cleanup or equipment maintenance), a P100/HEPA Half-Face Respirator is mandatory.[1] Surgical masks provide zero protection against bioactive dusts.
B. Dermal Protection (Double-Gloving Protocol)
Aromatic amines can permeate standard latex rapidly.[1] You must use Nitrile with specific thickness requirements.
-
Inner Glove: 4 mil (0.10 mm) Nitrile (inspection layer, preferably a different color).[1]
-
Outer Glove: 5-8 mil (0.12-0.20 mm) Extended Cuff Nitrile.[1]
-
Technique: Tape the outer glove cuff to the lab coat sleeve (Tyvek® sleeves recommended) to prevent wrist exposure during reaching movements.
C. Ocular Protection
-
Standard: Chemical Safety Goggles (indirect venting).[1]
-
Contraindicated: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
D. Body Protection
-
Standard: Lab coat (buttoned to neck).[1]
-
Enhanced (Recommended for Weighing >100mg): Disposable Tyvek® lab coat or apron to prevent contamination of personal clothing.[1]
Operational Protocol: Safe Handling Lifecycle
The following workflow enforces a "Zero-Contact" policy.
Step 1: Receipt & Storage
-
Inspection: Upon receipt, wipe the exterior of the bottle with a surfactant-based cleaner (e.g., Decon 90) inside a fume hood before storage. Shipping containers often carry trace external contamination.
-
Storage: Store in a cool, dry place, preferably under inert gas (Argon/Nitrogen) as anilines are oxidation-sensitive.[1] Secondary containment is mandatory.
Step 2: Weighing & Transfer (Highest Risk Phase)[1]
-
Location: Balance must be inside a certified Fume Hood or Vented Balance Enclosure.
-
Static Control: Use an anti-static gun or ionizer bar. Dry organic powders are prone to static charge, causing "scattering" or "jumping" of particles onto gloves/sleeves.[1]
-
Technique:
-
Place a tared vial inside a secondary container (e.g., a weigh boat) on the balance.
-
Transfer powder using a disposable spatula. Do not reuse spatulas.
-
Cap the vial immediately after transfer.
-
Wipe the exterior of the vial with a Kimwipe dampened with methanol before removing it from the hood.
-
Step 3: Solubilization
-
Solvent Choice: DMSO or Methanol are common solvents.
-
Protocol: Add solvent to the powder (not powder to solvent) to minimize aerosolization.
-
Once in solution: The inhalation risk drops significantly, but the permeation risk increases . Maintain double-gloving.
Step 4: Decontamination[1]
-
Solvent Wash: Wipe down the balance and work area with 10% aqueous acetic acid followed by water. The acid helps protonate the amine, making it water-soluble and easier to remove.[1]
-
Waste: Dispose of all wipes, gloves, and spatulas as Hazardous Chemical Waste (Incineration stream).[1]
Visualization: Safety Decision Logic
The following diagram illustrates the decision-making process for PPE and Engineering Controls based on the state of the material.
Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state of the compound.[1]
Emergency Response & Disposal
| Scenario | Immediate Action |
| Skin Contact | Wash immediately with soap and copious water for 15 minutes.[1] Do not use alcohol (enhances absorption).[1] Seek medical attention. |
| Eye Contact | Flush with water/saline for 15 minutes, lifting eyelids. Transport to ER immediately (alkaline/amine burns can be deceptive).[1] |
| Powder Spill | Do not sweep. Cover with wet paper towels (to dampen) or use a HEPA vacuum designated for hazardous drugs. |
| Disposal | Collect all solid and liquid waste into "Cytotoxic/Poison" waste streams. Do not pour down the drain. |
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Pyrazole Derivatives and Safety Data.[1] Retrieved from [Link][1]
-
American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: Substituted Phenylamines. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
